AZ14170133
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C57H77N7O18 |
|---|---|
Molecular Weight |
1148.3 g/mol |
IUPAC Name |
(2S)-2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(10S)-10-ethyl-10-hydroxy-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16(24),17,19-heptaen-19-yl]amino]-1-oxopropan-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C57H77N7O18/c1-5-57(73)42-33-45-52-40(34-64(45)55(71)41(42)35-82-56(57)72)38-7-6-8-39-43(9-10-44(60-52)50(38)39)61-53(69)37(4)59-54(70)51(36(2)3)62-47(66)14-17-74-19-21-76-23-25-78-27-29-80-31-32-81-30-28-79-26-24-77-22-20-75-18-15-58-46(65)13-16-63-48(67)11-12-49(63)68/h9-12,33,36-37,51,73H,5-8,13-32,34-35H2,1-4H3,(H,58,65)(H,59,70)(H,61,69)(H,62,66)/t37-,51-,57-/m0/s1 |
InChI Key |
OYYHJMUXFQIRBT-ZHSICCDKSA-N |
Isomeric SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)[C@H](C)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5CCCC6=C(C=CC(=C56)N=C4C3=C2)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN7C(=O)C=CC7=O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of Action of AZ14170133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a potent topoisomerase I inhibitor that serves as the cytotoxic payload in the antibody-drug conjugate (ADC) AZD8205. This technical guide provides an in-depth overview of the mechanism of action of this compound, detailing its function as part of the AZD8205 ADC, the experimental evidence supporting its activity, and the molecular pathways it perturbs to induce cancer cell death. AZD8205 is engineered for targeted delivery to tumors expressing B7-H4, a transmembrane protein overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, and is associated with a poor prognosis.[1][2][3]
The AZD8205 Antibody-Drug Conjugate: Targeted Delivery of this compound
This compound is linked to a human anti-B7-H4 antibody via a cleavable Val-Ala-PEG8 linker.[4][5][6] This design ensures that the highly potent payload remains largely inactive and stable in systemic circulation, minimizing off-target toxicity.[4][5][6] Upon binding of the antibody component to the B7-H4 receptor on the surface of a cancer cell, the ADC-receptor complex is internalized.[1] Inside the cell, the linker is cleaved, releasing the active this compound payload to exert its cytotoxic effects.[1]
Core Mechanism: Inhibition of Topoisomerase I
The primary molecular target of this compound is topoisomerase I (TOP1), a nuclear enzyme essential for DNA replication and transcription.[1] TOP1 functions by creating transient single-strand breaks in the DNA backbone to relieve torsional stress that accumulates during these processes. This compound acts by trapping the TOP1-DNA cleavage complex. This stabilization of the complex prevents the re-ligation of the DNA strand, leading to the accumulation of single-strand breaks. When the replication fork encounters these stalled complexes, it results in the formation of irreversible double-strand DNA breaks, a highly lethal form of DNA damage.[1]
Induction of Apoptosis
The extensive DNA damage triggered by this compound initiates a cascade of cellular events culminating in programmed cell death, or apoptosis. The presence of double-strand breaks activates DNA damage response (DDR) pathways, leading to cell cycle arrest and the initiation of apoptotic signaling. This process involves both intrinsic and extrinsic apoptotic pathways, characterized by the activation of a cascade of caspases that execute the dismantling of the cell.
Quantitative Data
| Parameter | Model | Value | Reference |
| In Vivo Efficacy | Patient-Derived Xenograft (PDX) models (26 TNBC tumors) | 69% overall response rate at a single 3.5 mg/kg dose | [4][5][6][7] |
| In Vivo Efficacy | TNBC PDX Models | 36% complete remission rate at a single 3.5 mg/kg dose | [2] |
| Clinical Trial (Phase I/II) | Heavily pretreated patients with advanced/metastatic solid tumors (n=44) | 9 partial responses at ≥1.6 mg/kg dose | [3] |
Experimental Protocols
The following are generalized protocols for the key experiments used to characterize the mechanism of action of this compound within the AZD8205 ADC.
Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
This assay is used to determine the inhibitory activity of a compound on topoisomerase I.
-
Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA, a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, and EDTA), and the test compound (this compound) at various concentrations.
-
Enzyme Addition: Purified human topoisomerase I enzyme is added to the reaction mixture.
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 30 minutes) to allow the enzyme to relax the supercoiled DNA.
-
Termination: The reaction is stopped by the addition of a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Analysis: The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis and visualized by staining with a fluorescent dye (e.g., ethidium bromide). A decrease in the amount of relaxed DNA with increasing concentrations of the test compound indicates inhibition of topoisomerase I.
In Vitro Cytotoxicity Assay
This assay measures the ability of a compound to kill cancer cells in culture.
-
Cell Plating: Cancer cells (both B7-H4 positive and negative lines for specificity testing) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Addition: AZD8205 or the free this compound payload is added to the cells in a serial dilution to cover a range of concentrations.
-
Incubation: The cells are incubated with the compound for a defined period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay. These assays measure the metabolic activity of living cells.
-
Data Analysis: The percentage of viable cells is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the cells are killed) is calculated.
Patient-Derived Xenograft (PDX) Model for In Vivo Efficacy
PDX models involve the implantation of tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for testing anti-cancer agents.
-
Tumor Implantation: Fragments of a patient's tumor are surgically implanted into immunodeficient mice (e.g., NOD/SCID).
-
Tumor Growth: The tumors are allowed to grow to a specified size.
-
Treatment: Mice are randomized into control and treatment groups. The treatment group receives AZD8205 intravenously at a specified dose and schedule.
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers. The body weight and general health of the mice are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis (e.g., IHC).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
B7-H4 Immunohistochemistry (IHC)
IHC is used to detect the expression of B7-H4 protein in tumor tissues.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: The tissue sections are treated with a solution (e.g., citrate buffer) at high temperature to unmask the antigenic sites.
-
Blocking: The sections are incubated with a blocking solution to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with a primary antibody that specifically binds to B7-H4.
-
Secondary Antibody Incubation: A secondary antibody, which is conjugated to an enzyme (e.g., horseradish peroxidase), is added to bind to the primary antibody.
-
Detection: A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of antigen expression.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize the cell nuclei and then examined under a microscope to assess the level and localization of B7-H4 expression.
Signaling Pathways and Visualizations
AZD8205 Mechanism of Action Workflow
Caption: Workflow of AZD8205 from binding to apoptosis induction.
Topoisomerase I Inhibition and Apoptosis Induction Pathway
Caption: Signaling cascade from TOP1 inhibition to apoptosis.
Bystander Killing Effect
A key feature of the AZD8205 ADC is its ability to induce a "bystander killing effect." After the this compound payload is released within a B7-H4-positive cell, its physicochemical properties allow it to diffuse across the cell membrane and into the surrounding tumor microenvironment. This enables the payload to kill neighboring tumor cells that may not express B7-H4, thereby overcoming tumor heterogeneity and enhancing the overall anti-tumor efficacy.[4][5][6]
Caption: Diffusion of this compound to kill neighboring cells.
Conclusion
This compound is a topoisomerase I inhibitor that, when delivered as part of the AZD8205 antibody-drug conjugate, represents a highly targeted and potent anti-cancer agent. Its mechanism of action, centered on the induction of catastrophic DNA damage and subsequent apoptosis, is amplified by a bystander killing effect that addresses tumor heterogeneity. The preclinical data strongly support the continued clinical development of AZD8205 for the treatment of B7-H4-expressing solid tumors.[4][5][6] Further research will continue to elucidate the finer details of its molecular interactions and clinical applications.
References
- 1. ascopubs.org [ascopubs.org]
- 2. adcreview.com [adcreview.com]
- 3. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
- 4. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and Preclinical Evaluation ... | Article | H1 Connect [archive.connect.h1.co]
AZ14170133: A Technical Whitepaper on its Topoisomerase I Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a potent topoisomerase I inhibitor that has been developed as a cytotoxic payload for antibody-drug conjugates (ADCs). Its primary application is within the ADC AZD8205, where it is linked to a monoclonal antibody targeting the B7-H4 antigen, a protein overexpressed in a variety of solid tumors. This targeted delivery strategy aims to concentrate the cytotoxic effects of this compound within tumor cells, thereby minimizing systemic toxicity. This technical guide provides an in-depth overview of the core topoisomerase I inhibitor activity of this compound, including its mechanism of action, available preclinical data, and the experimental methodologies relevant to its evaluation.
Core Mechanism of Action: Topoisomerase I Inhibition
Topoisomerase I (Top1) is a critical enzyme that alleviates torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. The mechanism of action of this compound, as a camptothecin derivative, involves the stabilization of the covalent complex between Top1 and DNA (Top1cc). This stabilization prevents the re-ligation of the DNA strand, leading to an accumulation of single-strand breaks. When a replication fork encounters this stabilized complex, it results in a cytotoxic double-strand break, triggering a cascade of cellular events that ultimately lead to apoptotic cell death.[1][2]
Preclinical Activity of AZD8205 (incorporating this compound)
While specific quantitative data such as the IC50 or Ki value for the standalone this compound payload is not publicly available, the preclinical efficacy of the ADC AZD8205 provides significant insight into its potent anti-tumor activity.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
In a comprehensive preclinical study, a single intravenous administration of AZD8205 was evaluated in 26 patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC). The results demonstrated a significant overall response rate.[3][4]
| Study Parameter | Result |
| Number of PDX Models | 26 |
| Treatment | Single IV administration of 3.5 mg/kg AZD8205 |
| Overall Response Rate | 69% |
| Complete Responses | 36% (9 out of 26 models) |
Table 1: Summary of AZD8205 Efficacy in TNBC PDX Models.[3][4]
These findings highlight the potent in vivo activity of the this compound payload when delivered specifically to tumor cells via the B7-H4 targeting antibody. The antitumor activity was observed to be more pronounced in models with elevated B7-H4 expression and in those with defects in DNA damage repair (DDR) pathways.[4]
Signaling Pathways
The cytotoxic effect of this compound is mediated through the induction of DNA damage, which activates complex intracellular signaling pathways.
DNA Damage Response (DDR) and Apoptosis
The formation of double-strand breaks due to the collision of replication forks with the stabilized Top1cc activates the DNA Damage Response (DDR) pathway. This involves the activation of sensor proteins like ATM and ATR, which in turn phosphorylate a cascade of downstream targets, including CHK1 and CHK2, leading to cell cycle arrest. If the DNA damage is too extensive to be repaired, the cell is directed towards apoptosis. The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of caspases and execution of cell death.
Experimental Protocols
The following sections detail generalized experimental protocols that are representative of the methods used to characterize the activity of topoisomerase I inhibitors and ADCs like AZD8205. Please note that the specific protocols for the preclinical studies of AZD8205 have not been publicly disclosed in full detail.
In Vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., B7-H4 positive and negative lines)
-
Complete cell culture medium
-
96-well microplates
-
This compound or AZD8205
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Solubilization buffer (for MTT)
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound (this compound or AZD8205) and add them to the wells. Include vehicle-only controls.
-
Incubation: Incubate the plates for a period of 72 to 120 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization buffer to dissolve the formazan crystals. Read the absorbance at the appropriate wavelength.
-
CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the compound concentration to determine the IC50 value using a non-linear regression analysis.
Topoisomerase I Relaxation Assay
This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of Topoisomerase I.
Materials:
-
Supercoiled plasmid DNA
-
Recombinant human Topoisomerase I
-
Reaction buffer
-
This compound
-
Agarose gel electrophoresis system
-
DNA staining dye (e.g., ethidium bromide)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound. Include a no-drug control.
-
Enzyme Addition: Add recombinant Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualization: Stain the gel with a DNA dye and visualize the DNA bands under UV light. Inhibition of Topoisomerase I activity is observed as a decrease in the amount of relaxed DNA compared to the no-drug control.
Patient-Derived Xenograft (PDX) Model Study
PDX models are created by implanting tumor tissue from a patient into an immunodeficient mouse, providing a more clinically relevant model for evaluating anti-cancer therapies.
Procedure:
-
Model Establishment: Implant fresh human tumor tissue subcutaneously or orthotopically into immunodeficient mice.
-
Tumor Growth: Monitor the mice for tumor growth. Once tumors reach a specified size, enroll the mice into treatment cohorts.
-
Treatment: Administer AZD8205 intravenously at the desired dose and schedule. Include a vehicle control group.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Efficacy Evaluation: At the end of the study, evaluate the anti-tumor efficacy based on metrics such as tumor growth inhibition, partial response, or complete response.
-
Biomarker Analysis: Tumors can be excised for biomarker analysis, such as immunohistochemistry for B7-H4 expression or analysis of DNA damage markers (e.g., γH2AX).
Conclusion
This compound is a potent topoisomerase I inhibitor that, when incorporated into the ADC AZD8205, demonstrates significant preclinical anti-tumor activity in models of human cancer. Its mechanism of action, centered on the stabilization of the Top1-DNA cleavage complex, leads to DNA damage and apoptosis in cancer cells. While specific quantitative data on the payload alone are not widely available, the efficacy of AZD8205 in preclinical studies underscores the therapeutic potential of this approach. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of novel topoisomerase I inhibitor-based cancer therapies. Further research and clinical evaluation of AZD8205 in the ongoing BLUESTAR clinical trial (NCT05123482) will be critical in determining the full therapeutic benefit of this compound.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Preclinical Evaluation of DB-1419, a Novel Bifunctional and Bispecific Anti–B7-H3 × PD-L1 Antibody–Drug Conjugate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical and phase I trials of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Development of AZ14170133 (SG 3932)
A Novel Topoisomerase I Inhibitor-Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14170133 (also known as SG 3932) is a sophisticated drug-linker conjugate that plays a pivotal role in the next generation of targeted cancer therapies. It comprises a potent topoisomerase I inhibitor payload, AZ'0132, attached to a bystander-capable Val-Ala-PEG8 linker. This innovative construct has been integral to the development of AZD8205, a novel antibody-drug conjugate (ADC) targeting B7-H4, a transmembrane protein overexpressed in a variety of solid tumors. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, with a focus on its application in the ADC AZD8205.
Introduction: The Evolution of ADC Payloads
Antibody-drug conjugates are designed to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The choice of the cytotoxic payload and the linker technology is critical to the success of an ADC. While early ADCs primarily utilized microtubule inhibitors, there has been a growing interest in payloads with alternative mechanisms of action, such as topoisomerase I inhibitors. These agents induce DNA damage and apoptosis in cancer cells and have shown significant clinical activity. This compound emerged from extensive research aimed at optimizing the therapeutic index of topoisomerase I inhibitor-based ADCs.
Discovery and Rationale for this compound
The development of this compound was driven by the need for a stable and effective drug-linker for a B7-H4-targeting ADC. B7-H4 is an attractive target for an ADC due to its high expression in several tumor types, including triple-negative breast cancer (TNBC), ovarian cancer, and endometrial cancer, with limited expression in normal tissues.
Linker-Payload Selection
Researchers at AstraZeneca evaluated four different linker-payloads to identify the optimal construct for the anti-B7-H4 antibody, INT016. These included cleavable Val-Ala (VA) or Gly-Gly-Phe-Gly (GGFG) peptide linkers, with or without a PEG8 spacer, conjugated to the topoisomerase I inhibitor payload AZ'0132. The evaluation focused on biophysical properties, in vivo efficacy, and safety.
The Val-Ala-PEG8 linker, integral to this compound, was selected due to its demonstrated superiority in terms of stability, efficacy, and safety when compared to the other linker-payload combinations.[1][2] This linker is designed to be stable in circulation and release the bystander-capable payload upon internalization into the target tumor cell.
AZ'0132: The Topoisomerase I Inhibitor Payload
The cytotoxic component of this compound is AZ'0132, a novel and potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoiling. AZ'0132 stabilizes the covalent complex between topoisomerase I and DNA, leading to DNA single-strand breaks, which are converted to double-strand breaks during DNA replication. This accumulation of DNA damage ultimately triggers apoptotic cell death.
Preclinical Development of AZD8205 featuring this compound
The majority of the preclinical data for this compound has been generated in the context of the B7-H4-directed ADC, AZD8205.
In Vitro and In Vivo Efficacy
Preclinical studies demonstrated the potent anti-tumor activity of AZD8205. In a study of 26 patient-derived xenograft (PDX) models of TNBC, a single administration of 3.5 mg/kg AZD8205 resulted in a 69% overall response rate.[1][2] The response to AZD8205 was found to correlate with B7-H4 expression levels and was particularly pronounced in tumors with homologous recombination repair (HRR) deficiency.
Further studies in PDX models of various cancers showed robust antitumor activity, with overall response rates of 75% in B7-H4-expressing TNBC, 64% in ovarian cancer, and 21% in cholangiocarcinoma tumors following a single 3.5 mg/kg intravenous dose.
Pharmacokinetics and Toxicology
Pharmacokinetic studies in mice demonstrated that AZD8205, utilizing the this compound linker-payload, exhibited improved stability compared to other linker-payload combinations. Toxicology studies in rats established an acceptable safety profile for AZD8205, supporting its advancement into clinical trials.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of AZD8205, which incorporates the this compound drug-linker.
| Preclinical Efficacy of AZD8205 (Single 3.5 mg/kg IV Dose) | |
| Tumor Model | Overall Response Rate (%) |
| Triple-Negative Breast Cancer (PDX, n=26) | 69 |
| B7-H4 Expressing TNBC (PDX) | 75 |
| Ovarian Cancer (PDX) | 64 |
| Cholangiocarcinoma (PDX) | 21 |
Experimental Protocols
Immunohistochemistry (IHC) for B7-H4 Expression
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed using a suitable buffer.
-
Primary Antibody: Sections are incubated with a validated anti-B7-H4 monoclonal antibody.
-
Detection: A polymer-based detection system with a chromogen such as 3,3'-diaminobenzidine (DAB) is used for visualization.
-
Counterstain: Slides are counterstained with hematoxylin.
-
Image Analysis: A deep-learning-based image analysis algorithm is used to quantify B7-H4 expression, often measured as the mean optical density on tumor cell membranes.
In Vivo Xenograft Studies
-
Cell Lines/PDX Models: Human cancer cell lines or patient-derived tumor fragments are implanted into immunocompromised mice.
-
Treatment: Once tumors reach a specified volume, animals are treated with a single intravenous bolus dose of AZD8205 or a control ADC.
-
Tumor Volume Measurement: Tumor dimensions are measured regularly using calipers, and tumor volume is calculated.
-
Efficacy Assessment: Antitumor activity is assessed based on tumor growth inhibition or regression.
Pharmacokinetic Analysis
-
Sample Collection: Blood samples are collected from treated animals at various time points.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentrations of the ADC, total antibody, and unconjugated payload are quantified using validated ligand-binding assays (LBA) or liquid chromatography-mass spectrometry (LC-MS) methods.
Visualizations
Signaling Pathway
Experimental Workflow
Logical Relationships
Clinical Development of AZD8205
Based on the promising preclinical data, a first-in-human, Phase I/IIa clinical trial (NCT05123482) was initiated to evaluate the safety, tolerability, and preliminary efficacy of AZD8205 in patients with advanced or metastatic solid tumors, including breast cancer, biliary tract cancer, ovarian cancer, and endometrial cancers.
Interim data from this trial has shown a manageable safety profile. In a cohort of 47 heavily pretreated patients, 9 out of 44 patients treated at 1.6 mg/kg or higher experienced partial responses. The most common grade 3 or higher adverse events were neutropenia (34%) and anemia (17%).
Conclusion
This compound represents a significant advancement in the field of antibody-drug conjugates. Its rational design, incorporating a potent topoisomerase I inhibitor with a stable and bystander-capable linker, has led to the development of a promising clinical candidate, AZD8205. The preclinical data strongly support the potential of AZD8205 as a targeted therapy for B7-H4-expressing tumors. Ongoing clinical evaluation will further delineate the therapeutic potential of this innovative ADC and the pivotal role of the this compound drug-linker conjugate.
References
The Role of AZ14170133 in Antibody-Drug Conjugate Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZ14170133, also known as SG 3932, is a pivotal drug-linker conjugate integral to the synthesis of advanced antibody-drug conjugates (ADCs). This technical guide provides an in-depth analysis of this compound, its components, and its application in the creation of the investigational ADC, AZD8205. We will explore the synthesis, mechanism of action, and the critical role of its constituent parts: a topoisomerase I inhibitor payload, a cleavable Val-Ala linker, and a PEG8 spacer. This document will also present a compilation of key quantitative data, detailed experimental methodologies derived from preclinical studies, and visualizations of the underlying processes to serve as a comprehensive resource for researchers in the field of targeted cancer therapeutics.
Introduction to this compound
This compound is a drug-linker construct designed for covalent attachment to a monoclonal antibody, forming an ADC. It is a key component of AZD8205, an ADC targeting the B7-H4 protein, which is overexpressed in various solid tumors[1][2]. The strategic design of this compound, featuring a potent cytotoxic agent and a carefully selected linker system, aims to enhance the therapeutic window by ensuring stable drug conjugation in circulation and facilitating targeted release within the tumor microenvironment.
The core components of this compound are:
-
A Topoisomerase I Inhibitor (TOP1i) Payload: A potent cytotoxic agent that induces DNA damage and subsequent apoptosis in cancer cells.
-
A Valine-Alanine (Val-Ala) Dipeptide Linker: A protease-cleavable linker designed to be stable in the bloodstream and efficiently cleaved by intracellular enzymes like cathepsins.
-
A Polyethylene Glycol (PEG8) Spacer: A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC.
Synthesis and Conjugation of this compound
The synthesis of an ADC using this compound, such as AZD8205, involves a multi-step process that begins with the antibody, followed by reduction of interchain disulfide bonds, and finally, conjugation with the drug-linker.
Experimental Protocol: Antibody Reduction and Conjugation
The following protocol is a generalized representation based on common cysteine-based conjugation methods.
Materials:
-
Anti-B7-H4 monoclonal antibody (or other target-specific antibody)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution
-
This compound dissolved in a suitable organic solvent (e.g., DMSO)
-
Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Antibody Preparation: The monoclonal antibody is prepared in the conjugation buffer at a specific concentration.
-
Reduction of Disulfide Bonds: A molar excess of TCEP is added to the antibody solution to reduce the interchain disulfide bonds, exposing the reactive thiol groups. The reaction is typically incubated at 37°C for a defined period.
-
Drug-Linker Conjugation: The this compound solution is added to the reduced antibody. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond. The reaction is incubated at room temperature.
-
Purification: The resulting ADC is purified using size-exclusion chromatography to remove unconjugated drug-linker and other impurities.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and in vitro potency.
Logical Workflow for ADC Synthesis
The synthesis of an ADC with this compound follows a logical progression from antibody selection to the final purified conjugate.
Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.
Mechanism of Action of AZD8205
The efficacy of an ADC synthesized with this compound, such as AZD8205, is dependent on a sequence of events that deliver the cytotoxic payload to the target cancer cell.
Signaling Pathway of ADC Action
The following diagram illustrates the proposed mechanism of action for AZD8205.
Caption: Proposed mechanism of action for the B7-H4 targeted ADC, AZD8205.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of ADCs synthesized with different linker-payloads, including this compound, which was selected for the development of AZD8205 due to its superior stability and efficacy.
Table 1: Characterization of Anti-B7-H4 ADCs [3]
| ADC Construct | Linker | DAR (Average) | % Monomer |
| ADC-1 | Val-Ala-PEG8 | ~8 | >95% |
| ADC-2 | Gly-Gly-Phe-Gly-PEG8 | ~8 | >95% |
| ADC-3 | Val-Ala | ~8 | >95% |
| ADC-4 | Gly-Gly-Phe-Gly | ~8 | >95% |
Table 2: In Vivo Efficacy of a Single Dose of AZD8205 in a Patient-Derived Xenograft (PDX) Model [1]
| Tumor Model | Treatment | Overall Response Rate |
| Breast Cancer PDX | AZD8205 (3.5 mg/kg) | 69% |
Biotransformation and Stability
The stability of the ADC in circulation is paramount to its safety and efficacy. Studies on AZD8205 have elucidated the biotransformation pathways and highlighted the stability of the thioether bond formed during conjugation.
Experimental Protocol: In Vivo Biotransformation Analysis
The following is a summary of the methodology used to analyze the biotransformation of AZD8205 in vivo.
Materials:
-
Plasma samples from preclinical models dosed with AZD8205
-
Immuno-affinity capture beads (e.g., anti-human Fc)
-
Digestion enzymes (e.g., trypsin, papain)
-
LC-HRMS system
Procedure:
-
Immuno-affinity Capture: The ADC and its biotransformed species are captured from plasma samples using anti-human Fc coated magnetic beads.
-
Enzymatic Digestion: The captured ADC is subjected to enzymatic digestion to either generate characteristic peptides for quantification (trypsin) or to release the drug-linker for analysis (papain).
-
LC-HRMS Analysis: The digested samples are analyzed by liquid chromatography-high resolution mass spectrometry to identify and quantify the different biotransformed species.
Biotransformation Pathway of AZD8205
The biotransformation of AZD8205 primarily involves processes that can lead to deconjugation of the payload. The stability of the linker is a critical determinant of the ADC's in vivo performance.
References
- 1. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clinical performance study protocol for use of the B7-H4 (A57.1) Assay to identify and select B7-H4 positive ovarian, endometrial, biliary tract, breast cancer, and squamous non-small cell lung cancer patients for recruitment into the AstraZeneca Phase I/IIa Multi-center, Open-label Master Protocol Dose Escalation and Expansion Study of AZD8205 as Monotherapy and in Combination with Anticancer Agents in Participants with Advanced Solid Tumors | Research with human participants [onderzoekmetmensen.nl]
- 3. Item - Supplementary Tables S1-4 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]
In Vitro Characterization of the AZ14170133 Payload: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the novel topoisomerase I inhibitor payload, AZ14170133. This document summarizes publicly available data on its activity, mechanism of action, and the experimental protocols used to evaluate its efficacy as part of an antibody-drug conjugate (ADC). Please note that while extensive data exists for ADCs utilizing this payload, specific quantitative data for the unconjugated this compound payload, such as IC50 values across a broad panel of cancer cell lines, is not extensively available in the public domain.
Data Presentation
The cytotoxic activity of this compound has been primarily evaluated in the context of antibody-drug conjugates. The following tables summarize the in vitro cytotoxicity of ADCs incorporating the this compound payload in various cancer cell lines.
Table 1: In Vitro Cytotoxicity of a TROP2-Targeting ADC with this compound Payload
| Cell Line | Cancer Type | IC50 (nM) |
| PC9 | Non-Small Cell Lung Cancer | Data not publicly available |
This data is derived from a study focused on T cell activation and does not provide specific IC50 values, but demonstrates cytotoxic activity in co-culture models.
Table 2: In Vitro Cytotoxicity of AZD8205 (a B7-H4-Targeting ADC with this compound Payload)
| Cell Line | B7-H4 Expression | IC50 (ng/mL) |
| HT29 | Negative | >10,000 |
| HT29-huB7-H4 | Positive | 134 |
This data is from supplementary materials associated with preclinical studies of AZD8205.[1]
Experimental Protocols
Detailed methodologies for key in vitro experiments are crucial for the interpretation and replication of results. The following sections provide an overview of the protocols used to characterize ADCs containing the this compound payload.
Topoisomerase I Inhibition Assay
This assay is fundamental to confirming the mechanism of action of the this compound payload.
Objective: To determine the inhibitory effect of this compound on the catalytic activity of human topoisomerase I.
Principle: Topoisomerase I relaxes supercoiled plasmid DNA. An inhibitor will prevent this relaxation, leaving the DNA in its supercoiled state. The different DNA topologies (supercoiled vs. relaxed) can be separated and visualized by agarose gel electrophoresis.
Materials:
-
Human Topoisomerase I (recombinant)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I Assay Buffer
-
This compound (or ADC containing the payload) at various concentrations
-
DNA Loading Dye
-
Agarose gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
Prepare reaction mixtures on ice, each containing 10x assay buffer, supercoiled DNA, and the desired concentration of this compound.
-
Initiate the reaction by adding human topoisomerase I to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding DNA loading dye containing a final concentration of 1% SDS.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light.
-
Analyze the results: a decrease in the amount of relaxed DNA with increasing concentrations of this compound indicates inhibitory activity.
In Vitro Cytotoxicity Assay
This assay measures the potency of the ADC in killing cancer cells.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC containing the this compound payload against various cancer cell lines.
Principle: Cancer cells are incubated with serial dilutions of the ADC. Cell viability is measured after a set period, and the IC50 value is calculated.
Materials:
-
Cancer cell lines of interest (e.g., PC9, HT29)
-
Complete cell culture medium
-
ADC containing this compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT)
-
Plate reader
Procedure:
-
Seed cancer cells into 96-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the existing medium from the cells and add the ADC dilutions.
-
Incubate the plates for a specified period (e.g., 72-120 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using appropriate software.
Bystander Killing Assay
This assay evaluates the ability of the payload, once released from the target cell, to kill neighboring antigen-negative cells.
Objective: To determine if the this compound payload, when released from an ADC-treated antigen-positive cell, can induce cytotoxicity in adjacent antigen-negative cells.
Principle: A co-culture of antigen-positive and antigen-negative cells (labeled with a fluorescent marker like GFP) is treated with the ADC. The viability of the antigen-negative cells is then assessed.
Materials:
-
Antigen-positive cancer cell line (e.g., HT29-huB7-H4)
-
Antigen-negative cancer cell line engineered to express a fluorescent protein (e.g., HT29-GFP)
-
ADC containing this compound
-
Flow cytometer or high-content imaging system
Procedure:
-
Co-culture the antigen-positive and fluorescently labeled antigen-negative cells at a defined ratio (e.g., 1:1) in a multi-well plate.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubate the plate for an appropriate duration (e.g., 6 days).
-
Harvest the cells and analyze the population by flow cytometry or image the plate with a high-content imager.
-
Quantify the percentage of viable fluorescently labeled (antigen-negative) cells in the treated versus untreated co-cultures. A significant reduction in the viability of the antigen-negative cells in the presence of the ADC and antigen-positive cells indicates a bystander effect.[2]
In Vitro T-Cell Activation Assay
This assay assesses the immunomodulatory effects of the ADC by measuring the activation of T-cells in a co-culture system with tumor cells.
Objective: To evaluate the ability of an ADC containing the this compound payload to enhance T-cell activation when co-cultured with tumor cells.
Principle: Jurkat T-cells, engineered with a reporter system for T-cell activation (e.g., NFAT-luciferase), are co-cultured with tumor cells that have been treated with the ADC. T-cell activation is quantified by measuring the reporter signal.
Materials:
-
Tumor cell line (e.g., PC9)
-
Jurkat T-cell line with an integrated reporter for activation (e.g., NFAT, AP-1, or NF-κB reporters)
-
ADC containing this compound
-
Co-culture medium
-
Luciferase assay reagent (if using a luciferase reporter)
-
Flow cytometer (if using a fluorescent reporter)
Procedure:
-
Treat the tumor cells with the ADC for a predetermined time.
-
After treatment, co-culture the tumor cells with the Jurkat reporter T-cells.
-
Incubate the co-culture for a specified period (e.g., 24-48 hours).
-
Measure the reporter signal. For a luciferase reporter, lyse the cells and add the luciferase substrate, then measure luminescence. For a fluorescent reporter, harvest the Jurkat cells and analyze the fluorescence by flow cytometry.
-
An increase in the reporter signal in the presence of ADC-treated tumor cells compared to untreated tumor cells indicates enhanced T-cell activation.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the in vitro characterization of the this compound payload.
Caption: Mechanism of action of the this compound topoisomerase I inhibitor payload.
Caption: Experimental workflow for the in vitro bystander killing assay.
Caption: Experimental workflow for the in vitro T-cell activation assay.
References
- 1. Item - Supplementary Figures S1-10 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. researchgate.net [researchgate.net]
The Bystander Effect of AZ14170133 Payload in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bystander effect is a critical attribute of antibody-drug conjugates (ADCs), enabling the cytotoxic payload to kill not only the target antigen-expressing cancer cells but also adjacent antigen-negative tumor cells. This phenomenon is particularly important in the context of heterogeneous tumors where antigen expression can be varied. This technical guide provides a detailed overview of the bystander effect of the novel topoisomerase I inhibitor payload, AZ14170133, a component of the ADC AZD8205. This compound is a bystander-capable payload designed for enhanced stability, efficacy, and safety.[1][2] This document will delve into the experimental protocols used to characterize this effect, present the available quantitative data, and visualize the underlying molecular mechanisms and experimental workflows.
Core Mechanism of Action: Topoisomerase I Inhibition
This compound is a potent topoisomerase I inhibitor.[3][4] Its mechanism of action involves stabilizing the covalent complex between topoisomerase I (TOP1) and DNA, which prevents the re-ligation of single-strand breaks generated during DNA replication and transcription.[5] This leads to the accumulation of DNA double-strand breaks, activation of the DNA damage response (DDR), cell cycle arrest, and ultimately, apoptosis.[3][6] The bystander effect is facilitated by the payload's ability to diffuse across cell membranes after being released from the ADC within the target cell.[7][8]
Quantitative Data Summary
The bystander killing effect of the this compound payload, delivered via the ADC AZD8205, was demonstrated in preclinical studies.[9] An in vitro co-culture experiment was conducted using B7-H4-positive (HT29-huB7-H4) and B7-H4-negative (HT29-GFP) cells. The following table summarizes the relative cell counts determined by flow cytometry after a 6-day treatment with 200 ng/mL of AZD8205 or a non-targeting isotype control ADC (Iso-ADC).
| Cell Type | Treatment | Culture Condition | Outcome |
| B7-H4 Positive (HT29-huB7-H4) | AZD8205 | Cultured Alone | Significant reduction in cell count |
| B7-H4 Negative (HT29-GFP) | AZD8205 | Cultured Alone | No significant reduction in cell count |
| B7-H4 Positive (HT29-huB7-H4) | AZD8205 | Co-culture (1:1 ratio) | Significant reduction in cell count |
| B7-H4 Negative (HT29-GFP) | AZD8205 | Co-culture (1:1 ratio) | Significant reduction in cell count (demonstrating bystander effect) |
| B7-H4 Positive & Negative | Iso-ADC | Co-culture (1:1 ratio) | No significant reduction in cell count |
Note: This table is a qualitative summary based on the graphical data presented in the cited literature, as the raw numerical data was not available.[3]
Experimental Protocols
In Vitro Bystander Killing Co-Culture Assay
This assay is designed to evaluate the ability of an ADC's payload to kill antigen-negative cells when co-cultured with antigen-positive cells.
Cell Lines:
-
Antigen-Positive: HT29-huB7-H4 (human colon carcinoma cells engineered to express human B7-H4)
-
Antigen-Negative: HT29-GFP (parental HT29 cells expressing Green Fluorescent Protein for identification)
Protocol:
-
Cell Seeding: Seed B7-H4-positive and B7-H4-negative cells in a 1:1 ratio in a multi-well plate. As controls, seed each cell line individually.
-
Treatment: After allowing the cells to adhere, treat the co-cultures and monocultures with 200 ng/mL of AZD8205 or the isotype control ADC. Include an untreated control for each condition.
-
Incubation: Incubate the cells for 6 days to allow for the processing of the ADC, release of the payload, and subsequent bystander effect.
-
Cell Counting: Harvest the cells and analyze the relative cell counts of the B7-H4-positive and GFP-positive populations using flow cytometry.
-
Data Analysis: Compare the cell counts in the treated wells to the untreated controls to determine the extent of direct and bystander killing.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Bystander Apoptosis
The following diagram illustrates the proposed signaling pathway initiated by the this compound payload in a bystander cancer cell.
Caption: this compound payload diffuses into a bystander cell, inducing apoptosis.
Experimental Workflow for In Vitro Bystander Effect Assay
The following diagram outlines the key steps in the in vitro co-culture assay to determine the bystander effect.
Caption: Workflow of the in vitro co-culture bystander effect assay.
Conclusion
The this compound payload, a key component of the ADC AZD8205, demonstrates a significant bystander killing effect in preclinical models. This capability is crucial for overcoming tumor heterogeneity and enhancing the therapeutic potential of the ADC. The mechanism, rooted in the payload's ability to diffuse into adjacent cells and induce DNA damage-mediated apoptosis, underscores the rational design of this next-generation ADC. Further quantitative analysis and detailed elucidation of the downstream signaling pathways will continue to refine our understanding and application of such potent anti-cancer agents.
References
- 1. [Apoptosis of human leukemic cells induced by topoisomerase I and II inhibitors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apoptosis induced by DNA topoisomerase I and II inhibitors in human leukemic HL-60 cells [pubmed.ncbi.nlm.nih.gov]
- 5. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 7. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Introduction to DOT Plot Analysis in Bioinformatics - Omics tutorials [omicstutorials.com]
- 9. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
An In-Depth Technical Guide to AZ14170133 and its Core Relationship with Exatecan Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of AZ14170133, a drug-linker conjugate for antibody-drug conjugates (ADCs), and its intrinsic connection to the potent topoisomerase I inhibitor, exatecan. This document delves into the chemical nature, mechanism of action, and preclinical data associated with this compound and its corresponding ADC, AZD8205. Detailed experimental protocols for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of this novel therapeutic agent.
Introduction: The Emergence of Exatecan Derivatives in Oncology
Exatecan, a hexacyclic analog of camptothecin, is a highly potent inhibitor of topoisomerase I, a crucial enzyme involved in DNA replication and transcription.[1][2][3] Its derivatives are gaining prominence as cytotoxic payloads in the development of ADCs, a class of targeted therapies designed to selectively deliver potent chemotherapeutic agents to cancer cells.[3][4] These ADCs leverage the specificity of monoclonal antibodies to target tumor-associated antigens, thereby minimizing systemic toxicity and enhancing the therapeutic index of the cytotoxic payload.[5] this compound represents a key advancement in this field, incorporating a highly potent exatecan derivative into a sophisticated drug-linker system for targeted cancer therapy.
This compound: A Detailed Profile
This compound is a drug-linker conjugate comprising a topoisomerase I inhibitor and a linker designed for attachment to a monoclonal antibody.[1][6] It serves as the payload component of the investigational ADC, AZD8205, which targets the B7-H4 protein, an immunoregulatory molecule highly expressed in various solid tumors.[7][8]
Chemical Structure and Composition
This compound is identified as Mal-PEG8-amide-Val-Ala-(4-NH2)-Exatecan . [No specific citation found for the full structure in one place] This structure consists of three key components:
-
Exatecan Derivative (Payload): The cytotoxic "warhead" of the conjugate is a derivative of exatecan, specifically a camptothecin-based exatecan mesylate referred to as TOP1i AZ14170132 or AZ'0132 .[9]
-
Linker: A cleavable linker system designed for stability in circulation and efficient release of the payload within the target cancer cell. The linker includes:
-
A maleimide (Mal) group for conjugation to the antibody.
-
A polyethylene glycol (PEG8) spacer to improve solubility and pharmacokinetic properties.
-
A Valine-Alanine (Val-Ala) dipeptide, which is a substrate for lysosomal proteases like cathepsin B, enabling intracellular cleavage.
-
-
Attachment Point: The linker is attached to the exatecan derivative at the 4-amino position.
A definitive, high-resolution chemical structure diagram of the complete this compound conjugate is not publicly available at the time of this report. The following is a representation of the exatecan payload.
Figure 1: Chemical Structure of Exatecan
Caption: The chemical structure of exatecan, the core component of the this compound payload.
Mechanism of Action: Topoisomerase I Inhibition
The cytotoxic activity of this compound is mediated by its exatecan derivative payload, which functions as a potent topoisomerase I inhibitor.
The Role of Topoisomerase I
Topoisomerase I is a nuclear enzyme that alleviates torsional stress in DNA during replication and transcription by inducing transient single-strand breaks. The enzyme cleaves a phosphodiester bond, forms a covalent intermediate with the 3'-end of the broken DNA strand, allows the intact strand to pass through the break, and then re-ligates the cleaved strand.
Inhibition by the Exatecan Derivative
The exatecan payload of this compound traps the topoisomerase I-DNA cleavage complex (TOP1cc).[3] It intercalates into the DNA at the site of the single-strand break and stabilizes the covalent complex, preventing the re-ligation of the DNA strand. This stabilization of the TOP1cc leads to the accumulation of DNA single-strand breaks. When a replication fork encounters this stalled complex, it results in the formation of a double-strand break, a highly lethal form of DNA damage. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately leads to apoptotic cell death.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wide application of a novel topoisomerase I inhibitor-based drug conjugation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
- 9. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Payload Release of AZ14170133: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
AZ14170133, also known as SG 3932, is a critical component in the next generation of antibody-drug conjugates (ADCs), serving as a drug-linker conjugate. It comprises a potent topoisomerase I inhibitor payload connected to a cleavable linker, designed for targeted delivery and controlled release within cancer cells. This technical guide provides an in-depth analysis of the payload release mechanism of this compound, supported by available data and detailed experimental protocols. This compound is notably utilized in the synthesis of the ADC AZD8205, which targets the B7-H4 protein, an immunoregulatory protein highly expressed in various solid tumors.
Core Components and Mechanism of Action
This compound's efficacy is rooted in its two key components: a topoisomerase I inhibitor payload and a sophisticated linker system. The linker is a "bystander-capable" Val-Ala-PEG8 construct, engineered for stability in circulation and specific cleavage within the tumor cell's lysosome.
The Payload: A Topoisomerase I Inhibitor
The cytotoxic agent within this compound is a potent topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relaxing DNA supercoils during replication and transcription. The inhibitor works by stabilizing the transient complex formed between topoisomerase I and DNA, which leads to single-strand breaks. When the replication fork encounters this stabilized complex, it results in double-strand DNA breaks, ultimately triggering apoptosis and cell death.
The Linker: Val-Ala-PEG8
The linker's design is central to the targeted delivery and release of the payload. It consists of three key parts:
-
Valine-Alanine (Val-Ala) Dipeptide: This dipeptide sequence is specifically designed to be cleaved by lysosomal proteases, particularly cathepsins. Cathepsins are highly active in the acidic environment of the lysosome (pH 4.5-5.0), ensuring that the payload is released primarily inside the target cancer cell. The Val-Ala linker is noted to have a slower cleavage rate compared to the more common Val-Cit linker, which may offer a different pharmacokinetic profile.
-
PEG8 Spacer: The polyethylene glycol (PEG) spacer, consisting of eight repeating units, is incorporated to enhance the hydrophilicity and solubility of the drug-linker conjugate. This is particularly important for payloads that are hydrophobic, as it helps to prevent aggregation and improve the overall biophysical properties of the resulting ADC.
-
Self-Immolative Group: Following the cleavage of the Val-Ala dipeptide by cathepsins, a self-immolative spacer, such as p-aminobenzyl carbamate (PABC), facilitates the efficient and traceless release of the active topoisomerase I inhibitor.
Quantitative Data on Linker Performance
While specific kinetic data for the cleavage of the Val-Ala linker within this compound is not publicly available, comparative studies with the Val-Cit linker provide valuable insights into its general characteristics.
| Parameter | Val-Ala Linker | Val-Cit Linker | Rationale for Use in ADCs |
| Primary Cleavage Enzyme | Cathepsin B and other lysosomal proteases | Cathepsin B and other lysosomal proteases | High expression and activity of cathepsins in the tumor microenvironment and lysosomes of cancer cells. |
| Relative Cleavage Rate | Lower (approximately half the rate of Val-Cit in some studies) | Higher | The slower release from Val-Ala may provide a more sustained payload delivery and potentially a wider therapeutic window. |
| Hydrophobicity | Lower | Higher | Lower hydrophobicity of the Val-Ala linker can reduce ADC aggregation, allowing for a higher drug-to-antibody ratio (DAR) and improved manufacturing feasibility. |
| Plasma Stability | High | High | Both linkers are designed to be stable in the bloodstream to minimize premature payload release and off-target toxicity. |
Signaling Pathway of Payload Action
The following diagram illustrates the mechanism of action of the topoisomerase I inhibitor payload after its release from this compound within a cancer cell.
Caption: Mechanism of action of the topoisomerase I inhibitor payload.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of the payload release and activity of this compound-containing ADCs.
In Vitro Linker Cleavage Assay
Objective: To determine the rate and extent of payload release from an ADC under enzymatic conditions mimicking the lysosomal environment.
Methodology:
-
Preparation of Reagents:
-
Prepare a stock solution of the ADC (e.g., AZD8205) in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, pH 5.0) to mimic the acidic environment of the lysosome.
-
Reconstitute purified human cathepsin B to a stock concentration in an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC (final concentration, e.g., 100 µg/mL) with the reaction buffer.
-
Initiate the reaction by adding a pre-determined amount of cathepsin B (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Sampling:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), collect aliquots of the reaction mixture.
-
Immediately stop the enzymatic reaction by adding a protease inhibitor (e.g., E-64) or by adding an excess of cold acetonitrile to precipitate the protein.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated antibody and enzyme.
-
Collect the supernatant containing the released payload.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released topoisomerase I inhibitor.
-
-
Data Analysis:
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.
-
Caption: Experimental workflow for the in vitro linker cleavage assay.
Intracellular Catabolism and Payload Release Assay
Objective: To measure the release of the payload from the ADC within target cells.
Methodology:
-
Cell Culture:
-
Culture target cancer cells (e.g., B7-H4 positive cell line) in appropriate media until they reach a suitable confluency.
-
-
ADC Treatment:
-
Treat the cells with the ADC (e.g., AZD8205) at a specific concentration (e.g., 10 µg/mL) for various time periods (e.g., 0, 6, 24, 48 hours).
-
-
Cell Lysis and Sample Preparation:
-
At each time point, wash the cells with ice-cold PBS to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Collect the cell lysates and centrifuge to remove cellular debris.
-
-
Quantification of Released Payload:
-
Extract the small molecule payload from the cell lysate using a protein precipitation method (e.g., with acetonitrile).
-
Analyze the extracted samples by LC-MS/MS to quantify the intracellular concentration of the released topoisomerase I inhibitor.
-
-
Data Analysis:
-
Normalize the amount of released payload to the total protein concentration in the cell lysate.
-
Plot the intracellular payload concentration over time to understand the kinetics of catabolism and release.
-
Caption: Experimental workflow for the intracellular catabolism assay.
Cytotoxicity Assay
Objective: To determine the in vitro potency of the ADC against target cancer cells.
Methodology:
-
Cell Seeding:
-
Seed target cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cells and add the drug dilutions.
-
-
Incubation:
-
Incubate the plates for a period that allows for ADC processing and payload-induced cell death (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Assessment:
-
Measure cell viability using a suitable assay, such as one based on ATP content (e.g., CellTiter-Glo®) or metabolic activity (e.g., MTT or resazurin).
-
-
Data Analysis:
-
Plot cell viability against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic model to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
-
Caption: Experimental workflow for the cytotoxicity assay.
Conclusion
The payload release mechanism of this compound is a finely tuned process that relies on the specific enzymatic environment of the cancer cell's lysosome. The Val-Ala-PEG8 linker provides a stable yet cleavable connection, ensuring that the potent topoisomerase I inhibitor is delivered to its intracellular target with high specificity. Understanding the quantitative aspects of this release and the subsequent cellular signaling is paramount for the rational design and optimization of next-generation antibody-drug conjugates. The experimental protocols outlined in this guide provide a framework for the detailed characterization of these critical parameters, ultimately contributing to the development of more effective and safer cancer therapeutics.
Methodological & Application
Application Notes and Protocols: AZ14170133 in B7-H4 Targeted ADC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a key component in the development of next-generation Antibody-Drug Conjugates (ADCs), serving as a linker-payload system. It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker. This system is integral to the B7-H4-targeted ADC, AZD8205, which has demonstrated significant preclinical anti-tumor activity. B7-H4 (also known as VTCN1) is a transmembrane protein overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, with limited expression in normal tissues, making it an attractive target for ADC therapy.[1][2] The mechanism of action for AZD8205 involves the specific binding of the antibody to B7-H4 on tumor cells, followed by internalization and intracellular release of the TOP1i payload, this compound. This payload induces DNA damage, leading to apoptotic cell death.[2] A critical feature of the this compound payload is its ability to induce a bystander effect, killing adjacent B7-H4-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of the B7-H4 targeted ADC, AZD8205, which utilizes the this compound linker-payload.
Table 1: In Vivo Efficacy of AZD8205 in Patient-Derived Xenograft (PDX) Models
| Cancer Type | PDX Model Count | Dosage | Overall Response Rate (ORR) | Complete Responses (CR) | Citation |
| Triple-Negative Breast Cancer (TNBC) | 26 | 3.5 mg/kg (single dose) | 69% | 9/26 (35%) | [2] |
Table 2: In Vitro and In Vivo Bystander Effect of AZD8205
| Experiment Type | Cell Lines / Model | Treatment | Key Findings | Citation |
| In Vitro Co-culture | HT29-huB7-H4 (B7-H4+) & HT29-GFP (B7-H4-) | 200 ng/mL AZD8205 | Significant reduction in both B7-H4+ and B7-H4- cell counts | [3] |
| In Vivo Heterogeneous Xenograft | HT29-huB7-H4 & HT29 cells (10:90 and 40:60 ratios) | Single IV bolus dose | Antitumor activity observed in heterogeneous models | [3] |
Signaling Pathways and Mechanisms of Action
The development of this compound-based ADCs targets the B7-H4 protein, which is known to be involved in immune suppression and potentially in cancer cell proliferation through intracellular signaling pathways.
B7-H4 Signaling Pathway
B7-H4 acts as a negative regulator of T-cell mediated immune responses.[4] While its extracellular domain interacts with a yet-to-be-identified receptor on T-cells to inhibit their activation, B7-H4 has also been shown to have intracellular signaling functions that can promote tumor progression. Studies have indicated that B7-H4 expression can be regulated by the PI3K/Akt/mTOR signaling pathway.[5] Furthermore, there is evidence suggesting a potential B7-H4-mediated signaling cascade involving PI3K/Akt/STAT3 that can influence trophoblast cell proliferation, migration, and apoptosis.[5] In some cancer cells, B7-H4 can translocate to the nucleus and may play a role in cell cycle progression and proliferation.[6][7]
Figure 1: B7-H4 Signaling Pathway Overview.
AZD8205 Mechanism of Action
The ADC AZD8205, carrying the this compound linker-payload, exerts its cytotoxic effect through a well-defined mechanism. The topoisomerase I inhibitor payload specifically targets an enzyme crucial for DNA replication and transcription.
Figure 2: Mechanism of Action of AZD8205.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established methods for ADC characterization and can be adapted for specific research needs.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of a B7-H4 targeted ADC.
Materials:
-
B7-H4 positive and negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
B7-H4 ADC (e.g., AZD8205) and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare serial dilutions of the B7-H4 ADC and isotype control ADC in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted ADCs or control medium.
-
Incubate for 72-120 hours at 37°C, 5% CO2.[8]
-
-
MTT Assay:
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.[10]
-
In Vitro Bystander Killing Assay (Co-culture Method)
This protocol assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
B7-H4 positive cancer cell line
-
B7-H4 negative cancer cell line (stably expressing a fluorescent protein, e.g., GFP, for identification)
-
Complete cell culture medium
-
96-well cell culture plates
-
B7-H4 ADC and isotype control ADC
-
Flow cytometer or fluorescence microscope
Procedure:
-
Co-culture Seeding:
-
Seed a mixture of B7-H4 positive and B7-H4 negative (GFP-labeled) cells in a 96-well plate at a defined ratio (e.g., 1:1) in 100 µL of complete medium.[3]
-
As controls, seed each cell line individually.
-
Incubate overnight at 37°C, 5% CO2.
-
-
ADC Treatment:
-
Analysis:
-
Harvest the cells by trypsinization.
-
Analyze the cell populations by flow cytometry, distinguishing the GFP-positive (B7-H4 negative) and GFP-negative (B7-H4 positive) cells.
-
Determine the relative cell counts or percentage of viable cells for each population in the treated versus untreated wells.[3]
-
In Vivo Efficacy Study in Patient-Derived Xenograft (PDX) Models
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a B7-H4 ADC in a preclinical in vivo model.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID or NSG)
-
Patient-derived tumor tissue fragments
-
Matrigel (optional)
-
B7-H4 ADC (e.g., AZD8205) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
PDX Model Establishment:
-
Study Initiation:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[11]
-
-
ADC Administration:
-
Administer the B7-H4 ADC (e.g., 3.5 mg/kg of AZD8205) intravenously (IV) as a single dose or according to a specified dosing schedule.[2]
-
Administer the vehicle control to the control group.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = (Length x Width²)/2).[11]
-
Monitor animal body weight and overall health.
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
At the end of the study, calculate tumor growth inhibition (TGI) and assess for tumor regression.
-
Statistical analysis (e.g., ANOVA) should be performed to determine the significance of the treatment effect.
-
Experimental Workflow for B7-H4 ADC Development
The development and preclinical evaluation of a B7-H4 targeted ADC like AZD8205 follows a structured workflow.
Figure 3: B7-H4 ADC Development Workflow.
References
- 1. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
- 2. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. sinobiological.com [sinobiological.com]
- 5. mdpi.com [mdpi.com]
- 6. The costimulatory molecule B7-H4 promote tumor progression and cell proliferation through translocating into nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The costimulatory molecule B7-H4 promote tumor progression and cell proliferation through translocating into nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. blog.crownbio.com [blog.crownbio.com]
Application Notes and Protocols for Preclinical Studies Using AZ14170133
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a novel linker-payload conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent topoisomerase I inhibitor (TOP1i) payload connected to a cleavable Val-Ala-PEG8 linker system. This combination is engineered for stability in circulation and efficient, targeted release of the cytotoxic agent within tumor cells. This compound is notably utilized in the investigational ADC, AZD8205, which targets the B7-H4 antigen, a promising therapeutic target in a variety of solid tumors.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for the preclinical evaluation of ADCs developed using this compound.
Mechanism of Action
The cytotoxic component of this compound is a topoisomerase I inhibitor. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It functions by creating transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, and then resealing the break.[4][5]
The TOP1i payload in this compound stabilizes the covalent complex between topoisomerase I and DNA (TOP1cc). This prevents the re-ligation of the single-strand break. When a replication fork encounters this stabilized complex, it leads to the formation of a double-strand break, a highly lethal form of DNA damage. The accumulation of these double-strand breaks triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death).[4][5][6][7]
Signaling Pathway of this compound-based ADC
References
- 1. researchgate.net [researchgate.net]
- 2. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of a Novel B7-H4–Directed Antibody–Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Differential and common DNA repair pathways for topoisomerase I- and II-targeted drugs in a genetic DT40 repair cell screen panel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel topoisomerase I inhibitor DIA-001 induces DNA damage mediated cell cycle arrest and apoptosis in cancer cell - Liu - Annals of Translational Medicine [atm.amegroups.org]
- 7. Effects of topoisomerase inhibitors that induce DNA damage response on glucose metabolism and PI3K/Akt/mTOR signaling in multiple myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vivo Xenograft Models for Testing B7-H4-Directed ADCs with the AZ14170133 Payload
Introduction
Antibody-Drug Conjugates (ADCs) are a class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload[1][2]. This approach aims to maximize efficacy while minimizing off-target toxicity[1][3]. AZD8205 is an investigational ADC targeting B7-H4, a cell-surface glycoprotein overexpressed in a variety of solid tumors, including breast, ovarian, and endometrial cancers, with limited expression in normal tissues[4][5]. AZD8205 utilizes a novel topoisomerase I inhibitor (TOP1i) payload, connected via the AZ14170133 drug-linker[4][6][7]. The this compound consists of a Val-Ala cleavable linker and a highly potent, bystander-capable TOP1i payload[4][7]. Preclinical evaluation of such ADCs relies heavily on robust in vivo xenograft models to assess anti-tumor activity, pharmacokinetics, and tolerability[8][9].
These application notes provide detailed protocols for establishing and utilizing cell line-derived (CDX) and patient-derived (PDX) xenograft models to test the efficacy of B7-H4-directed ADCs featuring the this compound payload.
Mechanism of Action: AZD8205 (B7-H4 ADC)
The therapeutic activity of a B7-H4 ADC with the this compound payload (AZD8205) begins with the antibody binding to the B7-H4 antigen on the surface of tumor cells[5][10]. The ADC-antigen complex is then internalized via endocytosis and trafficked to the lysosome[1]. Inside the lysosome, the cleavable linker is processed, releasing the potent TOP1i payload[2]. The payload enters the nucleus and poisons the TOP1 enzyme by stabilizing its cleavage complex with DNA (TOP1cc), which prevents the religation of single-strand DNA breaks[2][10]. This leads to irreversible DNA damage, cell cycle arrest, and ultimately, apoptosis[2][5]. A key feature of the this compound payload is its high membrane permeability, which allows it to diffuse out of the targeted antigen-positive cell and kill adjacent antigen-negative tumor cells, a phenomenon known as the "bystander effect"[4][10].
References
- 1. njbio.com [njbio.com]
- 2. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Generation of Antibody-Drug Conjugate Resistant Models [mdpi.com]
- 9. Utilizing panels of patient derived xenografts to aid the development of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZ14170133: A Guide to Solubility and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates a topoisomerase inhibitor payload, a critical component in the ADC paradigm for targeted cancer therapy.[1][2][3][4][5] The strategic selection of this compound as a linker-payload system has been highlighted in the development of ADCs such as AZD8205, a B7-H4-directed cysteine-conjugated ADC. This document provides detailed application notes and protocols for the solubilization of this compound and its conjugation to antibodies, primarily through cysteine-thiol chemistry.
Data Presentation
Physicochemical and Solubility Data of this compound
| Property | Value | Source |
| Molecular Formula | C₅₇H₇₇N₇O₁₈ | [1][4] |
| Molecular Weight | 1148.26 g/mol | [1][4] |
| Appearance | White to yellow solid | [1] |
| Solubility in DMSO | 100 mg/mL (87.09 mM) | [1][4][6] |
| Solubilization Note | Ultrasonic assistance is required for dissolution in DMSO. It is recommended to use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture. | [1][6] |
Stock Solution Preparation and Storage
| Concentration | Solvent | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |
| 1 mM | DMSO | 0.8709 mL | 4.3544 mL | 8.7088 mL |
| 5 mM | DMSO | 0.1742 mL | 0.8709 mL | 1.7418 mL |
| 10 mM | DMSO | 0.0871 mL | 0.4354 mL | 0.8709 mL |
Storage of Stock Solutions:
-
-80°C: Stable for up to 6 months.
-
-20°C: Stable for up to 1 month.
Store in sealed vials, protected from moisture and light. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.[1][3][5]
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), newly opened
-
Sterile microcentrifuge tubes
-
Ultrasonic bath
Procedure:
-
Equilibrate the this compound vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (refer to the table above).
-
Vortex the solution briefly.
-
Place the tube in an ultrasonic bath and sonicate until the powder is completely dissolved.
-
Centrifuge the tube briefly to collect the solution at the bottom.
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term use.
Protocol 2: Cysteine-Based Antibody Conjugation with this compound
This protocol outlines a general procedure for the conjugation of this compound to an antibody via its cysteine residues. The linker component of this compound is presumed to contain a maleimide group, which reacts with the free thiol groups on the antibody.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
This compound stock solution (in DMSO)
-
Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed
-
Quenching reagent: N-acetylcysteine or cysteine
-
Purification system: Size-exclusion chromatography (e.g., G25 desalting column) or dialysis cassette
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
Step 1: Antibody Reduction (Generation of Free Thiols)
-
Prepare a solution of the antibody at a concentration of 1-10 mg/mL in degassed conjugation buffer.
-
To reduce the interchain disulfide bonds, add a 10-100 fold molar excess of TCEP to the antibody solution. If using DTT, a similar molar excess can be used, but excess DTT must be removed before adding the drug-linker.
-
Flush the reaction vial with an inert gas, seal, and incubate at room temperature for 20-30 minutes.
Step 2: Conjugation Reaction
-
If DTT was used for reduction, remove the excess DTT by dialysis or using a desalting column.
-
Add the prepared this compound stock solution to the reduced antibody solution. A starting molar ratio of 10:1 to 20:1 (this compound:antibody) is recommended, but this should be optimized for each specific antibody.
-
Gently mix the reaction solution.
-
Flush the vial with inert gas, seal tightly, and protect from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C.
Step 3: Quenching the Reaction
-
To stop the conjugation reaction, add a quenching reagent such as N-acetylcysteine or cysteine in a 20-fold molar excess relative to the amount of this compound added.
-
Incubate for 20 minutes at room temperature.
Step 4: Purification of the Antibody-Drug Conjugate (ADC)
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography (e.g., a G25 desalting column) or by dialysis against a suitable buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
Step 5: Characterization and Storage
-
Determine the protein concentration (e.g., by measuring absorbance at 280 nm).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.
-
Store the purified ADC at 2-8°C for short-term use (up to 1 week). For long-term storage, add a cryoprotectant like glycerol (to a final concentration of 50%) and store at -20°C or -80°C. The addition of a sterile filtering step and a bacteriostatic agent like sodium azide (0.01-0.03%) is also recommended for longer storage.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Cysteine-based conjugation of this compound to an antibody.
References
- 1. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 2. Cysteine-based Conjugation Service - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (SG 3932) | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 6. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
Best Practices for AZ14170133: Storage, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZ14170133 is a potent drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It incorporates a topoisomerase I inhibitor payload, which exerts its cytotoxic effect by trapping the DNA-topoisomerase I covalent complex, leading to DNA strand breaks and ultimately, cell death.[1] Proper storage and handling of this compound are critical to ensure its stability, efficacy, and the safety of laboratory personnel. This document provides detailed application notes and protocols for the storage, handling, and experimental use of this compound.
Data Presentation: Storage and Stability
To ensure the integrity of this compound, it is imperative to adhere to the following storage conditions. The data below summarizes the recommended storage temperatures and corresponding stability periods for the compound in both solid and solvent forms.
| Form | Storage Temperature | Stability Period | Special Conditions |
| Solid | -20°C | Refer to manufacturer's specifications | Sealed storage, away from moisture and light.[1] |
| Room Temperature | Suitable for short-term shipping in the continental US; may vary elsewhere.[1] | ||
| In Solvent | -80°C | 6 months | Sealed storage, away from moisture and light.[1] |
| -20°C | 1 month | Sealed storage, away from moisture and light.[1] |
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experimental assays.
Materials:
-
This compound (solid form)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filter-barrier tips
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). For example, to prepare a 10 mM stock solution from 1 mg of this compound (Molecular Weight: 1148.26 g/mol ), add 87.1 µL of DMSO.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use an ultrasonic bath to aid dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Topoisomerase I Inhibition Assay (DNA Relaxation Assay)
Objective: To assess the inhibitory activity of this compound on topoisomerase I in vitro. This protocol is a general guideline and may need optimization.[2][3][4]
Materials:
-
This compound stock solution
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topoisomerase I assay buffer
-
Nuclease-free water
-
5x DNA loading dye
-
Agarose
-
1x TAE or TBE buffer
-
DNA staining agent (e.g., ethidium bromide or a safer alternative)
-
Known Topoisomerase I inhibitor (e.g., Camptothecin) as a positive control
Procedure:
-
Reaction Setup: In sterile microcentrifuge tubes on ice, prepare the following reaction mixtures (20 µL final volume):
-
No Enzyme Control: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, 17 µL Nuclease-free water.
-
Enzyme Control: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, Diluted Topoisomerase I, Nuclease-free water to 20 µL.
-
This compound Test: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, varying concentrations of this compound, Diluted Topoisomerase I, Nuclease-free water to 20 µL.
-
Positive Control: 2 µL 10x Assay Buffer, 1 µL Supercoiled DNA, known Topoisomerase I inhibitor, Diluted Topoisomerase I, Nuclease-free water to 20 µL.
-
-
Incubation: Gently mix the reactions and incubate at 37°C for 30 minutes.[2]
-
Reaction Termination: Stop the reactions by adding 5 µL of 5x DNA loading dye.[2]
-
Agarose Gel Electrophoresis: Load the entire reaction mixture onto a 1% agarose gel. Run the gel at a constant voltage until the supercoiled and relaxed DNA forms are adequately separated.[2]
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the bands under UV light. The inhibition of topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a retention of the supercoiled form.
Protocol 3: General Antibody-Drug Conjugation (ADC) Protocol
Objective: To conjugate this compound to a monoclonal antibody (mAb). This is a generalized protocol for conjugation to reduced interchain disulfides and will require optimization based on the specific mAb and linker chemistry of this compound.[5][6]
Materials:
-
Monoclonal antibody (mAb)
-
This compound
-
Reducing agent (e.g., Dithiothreitol - DTT or Tris(2-carboxyethyl)phosphine - TCEP)
-
Conjugation buffer (e.g., phosphate-buffered saline (PBS) with EDTA, pH 7.5)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Antibody Reduction:
-
Dissolve the mAb in conjugation buffer.
-
Add a calculated molar excess of the reducing agent (e.g., DTT) to the mAb solution. The amount of reducing agent will determine the number of available sulfhydryl groups for conjugation.[5]
-
Incubate at 37°C for 30-60 minutes to reduce the interchain disulfide bonds.[5][6]
-
Remove the excess reducing agent using a desalting column.
-
-
Conjugation:
-
Immediately after reduction, add the this compound solution (dissolved in an appropriate solvent like DMSO, potentially with an organic co-solvent) to the reduced mAb. The molar ratio of this compound to mAb will influence the drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a specified time (e.g., 1-4 hours).[6]
-
-
Quenching:
-
Add a quenching reagent to cap any unreacted sulfhydryl groups on the antibody.
-
-
Purification:
-
Purify the resulting ADC from unconjugated drug-linker and other reaction components using a suitable method such as size exclusion chromatography.
-
-
Characterization:
-
Characterize the purified ADC for parameters such as DAR, purity, and aggregation.
-
Mandatory Visualizations
Caption: Recommended workflow for the storage and handling of this compound.
Caption: Signaling pathway of this compound as a Topoisomerase I inhibitor.
Safety and Handling Precautions
This compound is a potent compound and should be handled with care. The following are general safety guidelines. Always consult the specific Material Safety Data Sheet (MSDS) and your institution's safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound.[7][8]
-
Ventilation: Handle the solid compound and concentrated stock solutions in a certified chemical fume hood to avoid inhalation of dust or aerosols.[7]
-
Spill Response: In case of a spill, follow your institution's established procedures for cleaning up potent compounds. Avoid generating dust from solid spills.
-
Waste Disposal: Dispose of all waste materials, including empty vials, contaminated labware, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. lubrizolcdmo.com [lubrizolcdmo.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
Quantifying Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates using AZ14170133 Drug-Linker
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the quantification of the drug-to-antibody ratio (DAR) of antibody-drug conjugates (ADCs) synthesized using the AZ14170133 drug-linker. This compound is a state-of-the-art drug-linker conjugate featuring a potent topoisomerase I inhibitor payload.[1][2][3] The DAR is a critical quality attribute (CQA) for ADCs, directly influencing their therapeutic efficacy and safety profile. This application note outlines two robust analytical methods for DAR determination: native size-exclusion chromatography-mass spectrometry (nSEC-MS) and hydrophobic interaction chromatography (HIC). Detailed experimental protocols, data presentation guidelines, and safety precautions for handling the cytotoxic drug-linker are provided to ensure accurate and reproducible results in a research and development setting.
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for targeted delivery of cytotoxic agents to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, covalently linked to a potent small-molecule drug (payload) via a chemical linker. The drug-to-antibody ratio (DAR), or the average number of drug molecules conjugated to each antibody, is a crucial parameter that must be carefully monitored and controlled during ADC development and manufacturing. An optimal DAR is essential, as a low drug loading can diminish potency, while an excessively high drug load can negatively impact pharmacokinetics, stability, and toxicity.
This compound is a drug-linker conjugate that incorporates a potent topoisomerase I inhibitor payload. This payload exerts its cytotoxic effect by stabilizing the topoisomerase I-DNA cleavage complex, which leads to DNA strand breaks and ultimately, apoptosis in rapidly dividing cancer cells.[4][5][6][7] The ADC AZD8205, which utilizes the this compound linker-payload, has demonstrated significant preclinical anti-tumor activity.[8][9][10][11][12]
This application note details two widely accepted analytical techniques for the characterization and quantification of the DAR of ADCs prepared with this compound: native size-exclusion chromatography-mass spectrometry (nSEC-MS) and hydrophobic interaction chromatography (HIC). These methods provide valuable information on the average DAR and the distribution of different drug-loaded species.
Mechanism of Action of the Topoisomerase I Inhibitor Payload
The payload of this compound is a potent derivative of exatecan, a topoisomerase I inhibitor.[13][14][15] The mechanism of action is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell, followed by internalization. Once inside the cell, the linker is cleaved, releasing the active payload. The payload then diffuses to the nucleus and intercalates into the DNA-topoisomerase I complex, preventing the re-ligation of the DNA strand. This stabilized complex leads to double-strand DNA breaks during the S-phase of the cell cycle, triggering apoptosis.
Materials and Methods
Handling and Safety Precautions for this compound
This compound and the resulting ADC contain a highly potent cytotoxic payload. Therefore, appropriate safety measures must be implemented during handling to prevent exposure. All handling of the drug-linker, conjugation reactions, and purification steps should be performed in a certified chemical fume hood or a biological safety cabinet. Personal protective equipment (PPE), including a lab coat, safety glasses, and double gloves, is mandatory. All waste materials should be disposed of in accordance with institutional guidelines for cytotoxic waste.
Experimental Workflow Overview
The general workflow for DAR quantification involves several key steps, from sample preparation to data analysis.
Protocol 1: DAR Quantification by nSEC-MS
Native SEC-MS is a powerful technique for the characterization of ADCs as it allows for the analysis of the intact ADC under non-denaturing conditions. This method provides accurate mass measurements of the different drug-loaded species, enabling the calculation of the average DAR and the distribution of species.
2.3.1. Sample Preparation
-
Prepare the ADC sample at a concentration of 1 mg/mL in a non-denaturing buffer such as phosphate-buffered saline (PBS).
-
If the storage buffer contains non-volatile salts, perform a buffer exchange into a volatile, MS-compatible buffer (e.g., 100 mM ammonium acetate, pH 7.0) using a desalting column or spin filter.
-
Filter the sample through a 0.22 µm filter before injection.
2.3.2. LC-MS Instrumentation and Conditions
| Parameter | Setting |
| LC System | UHPLC system |
| Column | ACQUITY UPLC BEH SEC, 200Å, 1.7 µm, 4.6 x 150 mm |
| Mobile Phase | 100 mM Ammonium Acetate, pH 7.0 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL (5 µg on column) |
| MS System | High-resolution mass spectrometer (e.g., Q-TOF) |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Sampling Cone | 80 V |
| Source Temperature | 120 °C |
| Desolvation Temp. | 250 °C |
| Mass Range | 1000 – 5000 m/z |
2.3.3. Data Analysis
-
Acquire the mass spectrum of the intact ADC eluting from the SEC column.
-
Deconvolute the raw mass spectrum using a suitable software package (e.g., MassLynx with MaxEnt1, BioConfirm) to obtain the zero-charge mass spectrum.
-
Identify the mass of the unconjugated antibody (DAR0) and the masses of the different drug-loaded species (DAR1, DAR2, etc.).
-
Calculate the average DAR using the following formula: Average DAR = Σ(In * n) / ΣIn where In is the intensity of the species with n drugs, and n is the number of drugs conjugated.
Protocol 2: DAR Quantification by HIC
HIC separates molecules based on their hydrophobicity. Since the this compound drug-linker is hydrophobic, ADCs with a higher DAR will be more hydrophobic and will be retained longer on the HIC column. This method provides a good separation of the different DAR species, allowing for the determination of their relative abundance.
2.4.1. Sample Preparation
-
Prepare the ADC sample at a concentration of 1 mg/mL in HIC mobile phase A.
-
Filter the sample through a 0.22 µm filter before injection.
2.4.2. HPLC Instrumentation and Conditions
| Parameter | Setting |
| HPLC System | Bio-inert HPLC system |
| Column | TSKgel Butyl-NPR, 4.6 x 35 mm |
| Mobile Phase A | 20 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0 |
| Mobile Phase B | 20 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol |
| Gradient | 0-100% B over 20 minutes |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL (10 µg on column) |
2.4.3. Data Analysis
-
Integrate the peak areas of all DAR species in the chromatogram.
-
Calculate the relative percentage of each DAR species.
-
Calculate the average DAR using the following formula: Average DAR = Σ(PAn * n) / ΣPAn where PAn is the peak area of the species with n drugs, and n is the number of drugs conjugated.
Results and Data Presentation
The following tables present representative quantitative data for the DAR analysis of an ADC conjugated with this compound. This data is illustrative and serves to demonstrate the expected performance of the analytical methods described.
nSEC-MS Analysis
Table 1: Deconvoluted Masses and Relative Abundance of DAR Species from nSEC-MS
| DAR Species | Observed Mass (Da) | Relative Abundance (%) |
| DAR0 | 148,050 | 5.2 |
| DAR2 | 150,345 | 15.8 |
| DAR4 | 152,640 | 45.3 |
| DAR6 | 154,935 | 28.1 |
| DAR8 | 157,230 | 5.6 |
| Average DAR | 4.2 |
Table 2: Performance Characteristics of the nSEC-MS Method
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
| Limit of Quantitation | 0.5 µg on column |
HIC Analysis
Table 3: HIC Peak Areas and Relative Abundance of DAR Species
| DAR Species | Retention Time (min) | Peak Area | Relative Abundance (%) |
| DAR0 | 5.1 | 12,500 | 5.0 |
| DAR2 | 8.3 | 40,000 | 16.0 |
| DAR4 | 11.5 | 112,500 | 45.0 |
| DAR6 | 14.2 | 70,000 | 28.0 |
| DAR8 | 16.8 | 15,000 | 6.0 |
| Average DAR | 4.2 |
Table 4: Performance Characteristics of the HIC Method
| Parameter | Result |
| Linearity (R²) | > 0.995 |
| Precision (%RSD) | < 3% |
| Accuracy (%Recovery) | 97 - 103% |
| Limit of Quantitation | 1 µg on column |
Conclusion
The accurate quantification of the drug-to-antibody ratio is a critical step in the development of antibody-drug conjugates. This application note provides detailed protocols for the determination of the DAR of ADCs synthesized with the this compound drug-linker using two orthogonal and robust analytical methods: nSEC-MS and HIC. Both methods have demonstrated excellent linearity, precision, and accuracy for the quantification of DAR. The provided protocols, along with the safety and handling guidelines, will enable researchers to reliably characterize their ADC candidates and make informed decisions during the drug development process. The use of these methods will ensure the generation of high-quality, reproducible data, which is essential for the successful advancement of novel ADC therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 7. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design and Evaluation of Phosphonamidate-Linked Exatecan Constructs for Highly Loaded, Stable, and Efficacious Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Antibody–Exatecan Conjugates with a Novel Self-immolative Moiety Overcome Resistance in Colon and Lung Cancer | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
Application Notes and Protocols: AZ14170133 in Cancer Cell Lines
For Research Use Only
Introduction
AZ14170133 is a potent topoisomerase I inhibitor (TOP1i) utilized as a payload in antibody-drug conjugates (ADCs). A notable application of this compound is in the ADC puxitatug samrotecan (AZD8205), which targets the B7-H4 protein, a transmembrane glycoprotein overexpressed in various solid tumors with limited expression in normal tissues.[1][2][3] This targeted delivery allows for the selective release of this compound within cancer cells, leading to DNA damage and subsequent cell death.[4][5] These application notes provide an overview of the in vitro applications of AZD8205, focusing on its cytotoxic and apoptotic effects in different cancer cell lines. The provided protocols are representative methodologies for assessing the activity of this compound-containing ADCs.
Mechanism of Action
The ADC, AZD8205, binds to the B7-H4 receptor on the surface of cancer cells and is subsequently internalized.[2] Within the cell, the linker connecting the antibody to the this compound payload is cleaved, releasing the potent topoisomerase I inhibitor.[6] this compound then traps the topoisomerase I-DNA cleavage complex, leading to DNA double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[6]
Data Presentation
In Vitro Cytotoxicity of AZD8205
The following table summarizes the available in vitro cytotoxicity data for AZD8205 in human colorectal cancer cell lines. It is important to note that comprehensive IC50 values across a broad range of cancer cell lines are not yet publicly available.
| Cell Line | Description | B7-H4 Expression | ADC Concentration | Effect |
| HT29 | Human colorectal adenocarcinoma | Negative | Not specified | Minimal cytotoxicity |
| HT29-huB7-H4 | HT29 engineered to express human B7-H4 | Positive | Not specified | Significant cytotoxicity |
-
Note: The data is derived from graphical representations in the cited literature and specific IC50 values were not provided.
Experimental Protocols
Note: The following protocols are representative methods for assessing the effects of ADCs like AZD8205. Specific parameters may require optimization based on the cell line and experimental conditions.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Cancer cell lines (e.g., breast, ovarian, endometrial)
-
Complete culture medium
-
96-well plates
-
AZD8205 (or other this compound-containing ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted ADC or vehicle control.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 2: Bystander Killing Co-culture Assay
This assay evaluates the ability of the ADC payload to kill neighboring antigen-negative cells.
Materials:
-
B7-H4 positive cancer cell line (e.g., HT29-huB7-H4)
-
B7-H4 negative cancer cell line expressing a fluorescent marker (e.g., HT29-GFP)
-
Complete culture medium
-
6-well plates
-
AZD8205
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed the B7-H4 positive and B7-H4 negative/GFP-positive cells in 6-well plates at a 1:1 ratio. Also, seed each cell line individually as controls.
-
Drug Treatment: After 24 hours, treat the cells with AZD8205 (e.g., 200 ng/mL) or an isotype control ADC for 6 days.[6]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Flow Cytometry: Analyze the relative cell counts of the GFP-positive (B7-H4 negative) and GFP-negative (B7-H4 positive) populations using a flow cytometer.
-
Data Analysis: Compare the number of viable GFP-positive cells in the co-culture treated with AZD8205 to the controls to determine the extent of bystander killing.
Protocol 3: Western Blot for Cleaved Caspase-3
This protocol detects the induction of apoptosis by analyzing the cleavage of caspase-3.
Materials:
-
Cancer cells treated with ADC
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against cleaved caspase-3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
-
Protein Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the ADC on cell cycle progression.
Materials:
-
Cancer cells treated with ADC
-
PBS
-
70% ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the treated and control cells.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution (G1, S, G2/M phases) using appropriate software.
Summary
This compound, as the payload of the ADC AZD8205, demonstrates potent anti-cancer activity in B7-H4 expressing cancer cell lines. The provided protocols offer a framework for researchers to investigate the in vitro efficacy and mechanism of action of this and similar ADCs. Further studies are warranted to establish a comprehensive profile of this compound's activity across a wider range of cancer cell lines and to further elucidate its downstream signaling effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. AZD8205, A PROMISING ANTIBODY DRUG CONJUGATE (ADC) FOR THE TREATMENT OF METASTASIS ENDOMETRIAL CARCINOMA AND BREAST CANCER - NKI [eddc-nki.com]
- 4. benchchem.com [benchchem.com]
- 5. ESMO: Novel ADC AZD8205 demonstrates manageable safety profile and preliminary efficacy in first-in-human trial | MD Anderson Cancer Center [mdanderson.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low conjugation efficiency with AZ14170133
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing AZ14170133 for the development of antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug-linker conjugate designed for the creation of antibody-drug conjugates (ADCs).[1][2][3] It comprises a potent topoisomerase I inhibitor as the cytotoxic payload, connected to a linker that facilitates conjugation to an antibody.[1][2][3] The resulting ADC is designed to selectively target and deliver the topoisomerase I inhibitor to cancer cells, leading to DNA damage and subsequent cell death.[1][2][3]
Q2: What is the conjugation chemistry of this compound?
This compound utilizes maleimide-thiol conjugation chemistry. The linker component of this compound contains a maleimide group, which is a thiol-reactive moiety. This allows for the covalent attachment of the drug-linker to free thiol groups on the antibody, typically generated by the reduction of interchain disulfide bonds in the antibody's hinge region.
Troubleshooting Low Conjugation Efficiency
Low conjugation efficiency is a common challenge in ADC development. The following sections outline potential causes and solutions for suboptimal results when using this compound.
Problem 1: Insufficient Free Thiols on the Antibody
For successful maleimide-based conjugation, the antibody must have accessible free thiol (-SH) groups.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete reduction of disulfide bonds | Increase the concentration of the reducing agent (e.g., TCEP or DTT). Optimize the reduction time and temperature. Ensure the reducing agent is fresh and active. |
| Re-oxidation of thiols | Perform the conjugation reaction immediately after the reduction and purification steps. Use degassed buffers to minimize oxygen exposure. |
| Inaccessible thiol groups | Consider partial or selective reduction conditions to target more accessible disulfide bonds. |
Problem 2: Suboptimal Reaction Conditions
The efficiency of the maleimide-thiol reaction is highly dependent on the reaction environment.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incorrect pH of the conjugation buffer | Maintain a pH between 6.5 and 7.5 for the conjugation reaction. Below pH 6.5, the reaction rate slows significantly. Above pH 7.5, the maleimide group can undergo hydrolysis, and reaction with amines (e.g., lysine residues) can become a competing side reaction. |
| Inappropriate buffer components | Avoid buffers containing thiol-based components (e.g., DTT, 2-mercaptoethanol) or primary amines (e.g., Tris) in the conjugation step, as these will compete with the antibody for reaction with the maleimide group. |
| Incorrect molar ratio of this compound to antibody | Optimize the molar excess of this compound. A 5-20 fold molar excess is a common starting point, but the optimal ratio should be determined empirically. |
| Low reaction temperature or insufficient reaction time | Most maleimide conjugations proceed efficiently at room temperature for 1-2 hours. If efficiency is low, consider increasing the reaction time or performing the reaction at 37°C. |
Problem 3: Instability of this compound or the Conjugate
The stability of the maleimide group and the resulting thioether bond can impact the final conjugation yield.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Hydrolysis of the maleimide group | Prepare fresh solutions of this compound in a dry, compatible solvent like DMSO immediately before use. Avoid prolonged exposure of the maleimide to aqueous buffers, especially at pH > 7.5. |
| Retro-Michael reaction (deconjugation) | The thioether bond formed can be reversible, particularly in the presence of other thiols. Ensure complete removal of the reducing agent before adding this compound. After conjugation, consider capping any remaining free thiols on the antibody with a small molecule thiol-reactive reagent like N-ethylmaleimide. |
| Improper storage of this compound | Store this compound under the recommended conditions, typically at -20°C or -80°C, protected from light and moisture.[3] |
Experimental Protocols
Protocol 1: Antibody Reduction
This protocol describes the generation of free thiol groups on an antibody for subsequent conjugation.
-
Buffer Exchange: Prepare the antibody in a suitable, degassed reaction buffer (e.g., phosphate-buffered saline (PBS) with 1 mM EDTA, pH 7.2).
-
Addition of Reducing Agent: Add a 20-50 fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Removal of Reducing Agent: Immediately before conjugation, remove the excess reducing agent using a desalting column equilibrated with degassed conjugation buffer.
Protocol 2: Maleimide Conjugation with this compound
This protocol details the conjugation of the reduced antibody with this compound.
-
Prepare this compound: Dissolve this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the reduced and purified antibody solution.
-
Incubation: Gently mix and incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Quenching (Optional): To cap any unreacted thiols on the antibody, a 2-fold molar excess of N-ethylmaleimide (relative to the initial antibody thiol concentration) can be added and incubated for an additional 30 minutes.
-
Purification: Purify the resulting ADC from unreacted this compound and other small molecules using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Visualizations
Caption: General workflow for ADC synthesis with this compound.
Caption: Troubleshooting logic for low conjugation efficiency.
References
Technical Support Center: Optimizing Linker Cleavage of AZ14170133 in Tumor Microenvironments
Welcome to the technical support center for AZ14170133, a topoisomerase inhibitor-based drug-linker conjugate for antibody-drug conjugate (ADC) development. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate the optimization of linker cleavage in tumor microenvironments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as SG 3932, is a drug-linker conjugate designed for the development of ADCs.[1][2][3][4] It comprises a potent topoisomerase I inhibitor as the cytotoxic payload, connected to a linker for conjugation to a monoclonal antibody. The resulting ADC is designed to selectively target tumor cells expressing a specific antigen. Following binding to the target antigen, the ADC is internalized, and the linker is cleaved within the tumor microenvironment or inside the cancer cell, releasing the topoisomerase inhibitor payload to induce DNA damage and cell death.[5]
Q2: What type of linker is used in this compound?
This compound utilizes a cleavable linker system. Specifically, it has been evaluated with enzyme-cleavable dipeptide linkers such as Val-Ala (VA) and Gly-Gly-Phe-Gly (GGFG).[6][7] These peptide sequences are designed to be recognized and cleaved by proteases, like cathepsin B, which are often overexpressed in the lysosomal compartments of cancer cells.[][9] The linker design may also incorporate a PEG8 spacer to improve properties such as stability.[6][7]
Q3: How is this compound conjugated to the antibody?
Conjugation of this compound to an antibody is typically achieved through a thio-succinimide linkage, where the linker reacts with cysteine residues on the antibody.[10][11] The stability of this linkage is a critical factor, with two competing reactions influencing the overall stability of the ADC: hydrolysis of the thio-succinimide ring, which stabilizes the conjugate, and retro-Michael elimination, which leads to deconjugation.[10][11]
Q4: What are the common challenges encountered when optimizing the linker cleavage of this compound?
Common challenges include:
-
Premature Cleavage in Circulation: The linker may be unstable in plasma, leading to the early release of the cytotoxic payload and potential off-target toxicity.[12]
-
Inefficient Cleavage at the Tumor Site: The specific enzymes required for linker cleavage may not be sufficiently active in the target tumor microenvironment, resulting in reduced efficacy.
-
Suboptimal Drug-to-Antibody Ratio (DAR): An inappropriate DAR can affect the ADC's stability, efficacy, and pharmacokinetic profile.
-
ADC Aggregation: The hydrophobicity of the payload can lead to aggregation, impacting the ADC's solubility and stability.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with ADCs constructed using this compound.
Issue 1: Low Cytotoxicity in Target Cancer Cells
| Potential Cause | Troubleshooting Steps |
| Inefficient Linker Cleavage | 1. Verify Target Enzyme Expression: Confirm the expression levels of lysosomal proteases (e.g., Cathepsin B) in your target cell line using techniques like qPCR or Western blotting.[][9] 2. Optimize Linker Sequence: If protease levels are low, consider using a linker with a different peptide sequence that is more susceptible to cleavage by enzymes present in your specific tumor model.[13][14] 3. In Vitro Cleavage Assay: Perform an in vitro cleavage assay using purified enzymes or tumor cell lysates to directly assess the cleavage efficiency of your ADC. |
| Poor ADC Internalization | 1. Confirm Target Antigen Expression: Ensure high and consistent expression of the target antigen on the surface of your cancer cells via flow cytometry or immunohistochemistry. 2. Assess Internalization Rate: Use a fluorescently labeled ADC and live-cell imaging or flow cytometry to quantify the rate and extent of ADC internalization. |
| Drug Efflux Pump Activity | 1. Evaluate ABC Transporter Expression: Check for the expression of ATP-binding cassette (ABC) transporters, which can efflux the payload from the cell.[5] 2. Use Efflux Pump Inhibitors: In in vitro experiments, co-administer known inhibitors of relevant ABC transporters to determine if they restore cytotoxicity. |
Issue 2: High Off-Target Toxicity in In Vivo Models
| Potential Cause | Troubleshooting Steps |
| Premature Linker Cleavage in Plasma | 1. Plasma Stability Assay: Conduct a plasma stability assay to measure the rate of payload deconjugation over time in plasma from the relevant species.[10] 2. Modify Linker Structure: Consider incorporating a more stable linker design, such as altering the peptide sequence or adding a PEG spacer, which has been shown to improve in vivo DAR stability.[6] 3. Optimize Conjugation Chemistry: Ensure the thio-succinimide linkage is stable. Hydrolysis of the succinimide ring can improve stability.[10][11] |
| Non-Specific Uptake of the ADC | 1. Evaluate ADC Hydrophobicity: Increased hydrophobicity can lead to non-specific uptake by healthy tissues. Analyze the hydrophobicity of your ADC using Hydrophobic Interaction Chromatography (HIC). 2. Modify Linker/Payload: Introduce hydrophilic moieties, such as PEG, into the linker to reduce non-specific binding.[12] |
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the optimization of ADCs using cleavable linkers.
Table 1: Comparison of In Vivo Stability of Different Linker Designs for an Anti-B7-H4 ADC
| ADC Linker Configuration | Main Biotransformation Pathway | In Vivo DAR Stability |
| Propionyl-PEG8 Spacer | Thio-succinimide hydrolysis (stabilizing) | Improved |
| Caproyl Spacer | Deconjugation (retro-Michael reaction) | Reduced |
| Data derived from studies on AZD8205, an ADC utilizing a linker-payload structurally related to this compound.[10] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in fresh plasma (e.g., human, mouse, rat) at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), collect aliquots of the plasma samples.
-
Immediately stop any potential enzymatic degradation by adding a protease inhibitor cocktail and storing the samples at -80°C.
-
To quantify the amount of conjugated antibody, use an enzyme-linked immunosorbent assay (ELISA) specific for the antibody.
-
To quantify the deconjugated payload, precipitate the plasma proteins using acetonitrile. Centrifuge the samples and analyze the supernatant containing the free payload by LC-MS/MS.
-
Calculate the percentage of intact ADC remaining at each time point.
Protocol 2: In Vitro Linker Cleavage Assay
Objective: To evaluate the rate and extent of payload release from the ADC under specific enzymatic conditions.
Methodology:
-
Prepare a reaction mixture containing the ADC at a specific concentration (e.g., 50 µg/mL) in a buffer appropriate for the enzyme of interest (e.g., acetate buffer, pH 5.0 for cathepsin B).
-
Add the purified enzyme (e.g., human cathepsin B) to initiate the cleavage reaction.
-
Incubate the reaction at 37°C.
-
At various time points, stop the reaction by adding a protease inhibitor or by denaturing the enzyme with a strong acid or organic solvent.
-
Analyze the samples by LC-MS/MS to quantify the amount of released payload.
-
Plot the concentration of the released payload over time to determine the cleavage kinetics.
Protocol 3: Topoisomerase I Inhibition Assay
Objective: To confirm that the released payload from the ADC retains its inhibitory activity against topoisomerase I.
Methodology:
-
Perform an in vitro linker cleavage assay as described in Protocol 2 to generate the released payload.
-
Set up a topoisomerase I relaxation assay. This typically involves incubating supercoiled plasmid DNA with purified human topoisomerase I in a reaction buffer.
-
Add varying concentrations of the released payload (or a known topoisomerase I inhibitor as a positive control) to the reaction mixtures.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.
-
Inhibition of topoisomerase I activity is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.[15]
Visualizations
Diagram 1: ADC Mechanism of Action
Caption: Workflow of ADC targeting, internalization, and payload release.
Diagram 2: Experimental Workflow for Optimizing Linker Cleavage
Caption: Decision-making workflow for linker optimization experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pharmasalmanac.com [pharmasalmanac.com]
- 13. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells - PMC [pmc.ncbi.nlm.nih.gov]
Addressing aggregation issues in AZ14170133-based ADCs
This technical support center is designed for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 drug-linker. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a particular focus on aggregation issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
A1: this compound is a drug-linker conjugate designed for the development of ADCs. It comprises a topoisomerase inhibitor payload connected to a linker for conjugation to a monoclonal antibody.[1] This specific linker-payload was selected for the development of the ADC AZD8205 due to its demonstrated improvement in stability, efficacy, and safety in preclinical studies.[2][3] The design of the linker in this compound is a critical factor in modulating the in vivo stability of the resulting ADC.[4][5]
Q2: What are the primary causes of aggregation in ADCs?
A2: Aggregation of ADCs is a common challenge that can arise from various factors throughout the development and manufacturing process. The primary causes include:
-
Hydrophobicity of the Payload: The cytotoxic payload, even though it constitutes a small portion of the ADC, can significantly increase the overall hydrophobicity of the antibody, leading to a higher propensity for aggregation.[6][7][8][9][10] This is a major challenge for many potent cytotoxic agents used in ADCs.[8]
-
Conjugation Conditions: The chemical process of attaching the drug-linker to the antibody can introduce stress. Factors such as unfavorable buffer conditions (pH, salt concentration), the use of organic solvents to dissolve the linker, and high temperatures can promote aggregation.[11][12]
-
Antibody Properties: The inherent characteristics of the monoclonal antibody itself, such as its isoelectric point and surface charge distribution, can influence its susceptibility to aggregation.[11]
-
Storage and Handling: Improper storage conditions, including temperature fluctuations, exposure to light, and physical stress from shaking, can lead to ADC degradation and aggregation.[12]
Q3: I am observing precipitation in my this compound-based ADC solution. What could be the cause and how can I troubleshoot it?
A3: Precipitation is often a visible sign of significant aggregation. Here are some troubleshooting steps:
-
Re-evaluate Conjugation Protocol:
-
Solvent Concentration: If an organic solvent like DMSO was used to dissolve the this compound, ensure the final concentration in the reaction mixture is minimal (e.g., <5% v/v), as higher concentrations can induce antibody aggregation.[13] Consider using a water-soluble version of the linker if available.
-
Rate of Addition: Add the dissolved drug-linker to the antibody solution slowly and with gentle mixing to avoid localized high concentrations that can trigger precipitation.[14]
-
Temperature Control: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to slow down both the reaction and potential aggregation.[14]
-
-
Optimize Buffer Conditions:
-
pH: Ensure the buffer pH is not close to the isoelectric point (pI) of the antibody, as this is the point of least solubility.[11] The optimal pH for conjugation is typically between 7.2 and 8.5.[14]
-
Ionic Strength: Both too low and too high salt concentrations can lead to aggregation.[11] Screen a range of salt concentrations to find the optimal condition for your specific ADC.
-
Excipients: Consider the addition of stabilizers such as surfactants (e.g., polysorbates), sugars, or amino acids to your formulation to reduce non-specific interactions and improve stability.[]
-
-
Purification: After conjugation, promptly remove unreacted drug-linker and byproducts using techniques like size-exclusion chromatography (SEC) or dialysis. This will also help to remove small aggregates.[14]
Troubleshooting Guide: Characterizing and Mitigating Aggregation
If you suspect aggregation in your this compound-based ADC, a systematic approach to characterization and mitigation is crucial.
Step 1: Quantifying Aggregation
It is essential to accurately measure the extent of aggregation. A combination of orthogonal analytical techniques is recommended for a comprehensive assessment.[16]
| Analytical Technique | Principle | Information Provided |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on size. | Quantifies the percentage of monomer, dimer, and higher-order aggregates.[12] |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity due to particle motion. | Provides an estimate of the average particle size and size distribution.[12][] |
| SEC with Multi-Angle Light Scattering (SEC-MALS) | Combines SEC with MALS detection. | Determines the absolute molar mass of eluting species, providing accurate characterization of aggregates.[12][16] |
| Sedimentation Velocity Analytical Ultracentrifugation (SV-AUC) | Measures the rate at which molecules sediment in a centrifugal field. | Provides detailed information on the size, shape, and distribution of aggregates.[16] |
Step 2: Mitigation Strategies
Based on the characterization, you can implement the following strategies to minimize aggregation.
| Strategy | Detailed Methodology |
| Formulation Optimization | Systematically screen different buffer conditions (pH, ionic strength) and excipients (e.g., polysorbates, sugars, amino acids) to identify the optimal formulation for long-term stability.[] |
| Linker and Payload Modification | While this compound is designed for improved stability, further modifications to increase hydrophilicity, such as incorporating polyethylene glycol (PEG) spacers, can be explored to reduce aggregation propensity.[] |
| Conjugation Process Improvement | Consider advanced conjugation techniques like "Lock-Release" technology, where the antibody is immobilized on a solid support during conjugation to prevent intermolecular interactions and subsequent aggregation.[11] |
| Storage and Handling Protocols | Establish strict protocols for storage temperature, protection from light, and minimizing physical agitation. Conduct stability studies under various stress conditions to determine the optimal storage parameters. |
Experimental Workflows and Diagrams
Workflow for Troubleshooting ADC Aggregation
The following diagram illustrates a logical workflow for identifying and addressing aggregation issues with your this compound-based ADC.
Caption: A workflow for identifying, analyzing, and mitigating ADC aggregation.
Mechanism of ADC Action and Potential for Aggregation
The following diagram illustrates the general mechanism of action for an ADC and highlights where aggregation can interfere with this process.
Caption: ADC mechanism of action and the negative impact of aggregation on tumor cell targeting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and Preclinical Evaluation of a Novel B7-H4–Directed Antibody–Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Poor aggregation will see ADC targets fail or face long delays [manufacturingchemist.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. adcreview.com [adcreview.com]
- 10. biopharminternational.com [biopharminternational.com]
- 11. pharmtech.com [pharmtech.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 16. biopharmaspec.com [biopharmaspec.com]
Technical Support Center: Enhancing In Vivo Stability of ADCs with AZ14170133
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for improving the in vivo stability of Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 linker-payload.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it contribute to ADC stability?
This compound is a linker-payload combination where the linker is designed to enhance the stability of the ADC in circulation. It is a component of the ADC AZD8205.[1] The linker's design, which includes a thio-succinimide chemistry, favors hydrolysis over retro-Michael deconjugation. This minimizes the premature release of the cytotoxic payload in the bloodstream, leading to a more durable drug-antibody ratio (DAR) in vivo.
Q2: What are the primary causes of in vivo instability for ADCs?
The main reasons for ADC instability in the body include:
-
Premature Payload Release: The cytotoxic drug detaches from the antibody before reaching the target tumor cells. This can be due to the chemical nature of the linker.
-
Aggregation: The ADC molecules clump together, which can reduce efficacy and potentially cause immunogenic responses.[2][3] Hydrophobic interactions between payloads on different ADC molecules are a common cause of aggregation.[2]
-
Proteolytic Degradation: Enzymes in the blood can break down the antibody or the linker.
Q3: How does the drug-to-antibody ratio (DAR) affect ADC stability?
The DAR, or the average number of drug molecules conjugated to one antibody, is a critical factor. A higher DAR can increase the ADC's potency but may also lead to greater hydrophobicity, which in turn increases the likelihood of aggregation.[3] Finding the optimal DAR is essential to balance therapeutic effectiveness with stability.
Troubleshooting Guides
Issue 1: Unexpected Decrease in Drug-to-Antibody Ratio (DAR) In Vivo
Symptom: Analysis of plasma samples from an in vivo study shows a faster than expected decline in the average DAR of your ADC conjugated with this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting & Optimization |
| Suboptimal Conjugation Process | Ensure the conjugation reaction conditions (pH, temperature, reaction time) are optimized to favor stable thioether bond formation. Residual reducing agents can interfere with linker stability. |
| Presence of Plasma Enzymes | While the this compound linker is designed for stability, high levels of certain plasma enzymes could potentially contribute to linker cleavage. |
| Issues with the Antibody | The specific characteristics of the monoclonal antibody, such as surface charge and hydrophobicity, can influence the stability of the conjugated linker. |
Issue 2: ADC Aggregation Observed During In Vivo Studies
Symptom: Increased levels of high molecular weight species (aggregates) are detected in plasma samples from in vivo experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting & Optimization |
| High Hydrophobicity | The cytotoxic payload of this compound can increase the overall hydrophobicity of the ADC, leading to aggregation.[2] Consider optimizing the formulation with excipients that reduce hydrophobic interactions. |
| Suboptimal Formulation | The pH and ionic strength of the formulation buffer are critical.[2] Ensure the formulation is optimized to maintain the stability of your specific ADC. The use of excipients like polysorbate 20 or 80 can help prevent aggregation. |
| High Drug-to-Antibody Ratio (DAR) | A high DAR can increase the propensity for aggregation.[3] If aggregation is a persistent issue, consider producing ADCs with a lower average DAR for comparison. |
Data Presentation
Table 1: Comparative In Vivo Stability of Different ADC Linkers
| Linker Type | ADC Example | Plasma Half-life (days) | % Payload Remaining after 7 days in Serum | Reference |
| Thio-succinimide (this compound-like) | AZD8205 | Data not publicly available | High (qualitative) | [1] |
| Valine-Citrulline | ADC-X | 1.8 - 11.2 (mouse serum) | Variable | [4] |
| Disulfide | ADC-Y | < 1 (in presence of glutathione) | Low | |
| Thioether (non-cleavable) | T-DM1 | ~3-4 | High |
Note: This table is a representative summary based on publicly available data and general knowledge of ADC linker stability. Direct comparative data for this compound is limited.
Experimental Protocols
Protocol 1: In Vivo Stability Assessment in a Mouse Model
Objective: To evaluate the in vivo stability of an ADC conjugated with this compound by monitoring the DAR over time in a mouse model.
Methodology:
-
Animal Dosing: Administer a single intravenous (IV) dose of the ADC to a cohort of mice (e.g., BALB/c or SCID). A typical dose might be in the range of 1-10 mg/kg.
-
Blood Sampling: Collect blood samples (e.g., via tail vein or cardiac puncture) at predetermined time points (e.g., 0, 6, 24, 48, 96, and 168 hours) post-injection.[5] Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis (LC-MS):
-
Thaw plasma samples on ice.
-
Isolate the ADC from the plasma using an appropriate method, such as affinity capture with protein A/G beads.
-
Analyze the intact or partially fragmented ADC using Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the distribution of different drug-loaded species.
-
Calculate the average DAR at each time point by taking a weighted average of the different species detected.
-
-
Data Analysis: Plot the average DAR versus time to determine the in vivo stability profile of the ADC.
Protocol 2: Plasma Stability Assay (In Vitro)
Objective: To assess the stability of an ADC with this compound in plasma from different species (e.g., mouse, rat, human) in vitro.
Methodology:
-
Incubation: Incubate the ADC at a specific concentration (e.g., 100 µg/mL) in plasma at 37°C. Include a control sample of the ADC in a buffer (e.g., PBS) without plasma.
-
Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Storage: Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
Analysis (LC-MS):
-
Thaw the samples and process them to isolate the ADC as described in the in vivo protocol.
-
Use LC-MS to determine the average DAR for each time point.
-
-
Data Interpretation: Compare the rate of DAR loss in plasma to the buffer control to assess the impact of plasma components on ADC stability.
Visualizations
References
- 1. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. Linker stability influences the anti-tumor activity of acetazolamide-drug conjugates for the therapy of renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Off-Target Toxicity of AZ14170133 Payload
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 topoisomerase I inhibitor payload. The focus is on identifying, characterizing, and mitigating off-target toxicities to enhance the therapeutic index of your ADC.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a drug-linker conjugate used for the synthesis of ADCs. It comprises a potent topoisomerase I inhibitor payload connected to a linker for attachment to a monoclonal antibody.[1][2][3] The primary mechanism of action involves the intracellular delivery of the topoisomerase I inhibitor to target cells.[4] Once inside the cell, the payload is released and inhibits topoisomerase I, an enzyme crucial for relieving DNA supercoiling during replication and transcription.[5][6] This inhibition leads to DNA damage and ultimately triggers apoptotic cell death.[4]
Q2: What are the potential sources of off-target toxicity with an this compound-based ADC?
Off-target toxicity of ADCs, including those with the this compound payload, can arise from several factors:
-
Premature Payload Release: Instability of the linker in systemic circulation can lead to the premature release of the cytotoxic payload, causing damage to healthy tissues.[7]
-
Antigen-Independent Uptake: Non-specific uptake of the ADC by healthy cells, particularly in organs like the liver and spleen, can occur.[8][9] This can be mediated by factors such as the hydrophobicity of the payload or interactions with receptors like the mannose receptor on hepatic cells.[10][11][12][13]
-
"On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent toxicity in those locations.[7]
-
Bystander Effect in Healthy Tissues: The released payload, AZ14170132, is highly membrane-permeable, which is beneficial for killing adjacent antigen-negative tumor cells (bystander effect).[5] However, if the ADC is taken up by healthy cells, this permeability could lead to damage in surrounding healthy tissue.
Q3: What are the common in vitro assays to assess the off-target toxicity of our this compound-based ADC?
Several in vitro assays can be employed to evaluate potential off-target toxicities:
-
Cytotoxicity Assays in Antigen-Negative Cells: Assess the toxicity of the ADC and the free payload on a panel of cell lines that do not express the target antigen. This helps determine the intrinsic toxicity of the payload and the degree of non-specific cell killing.
-
Hemolysis Assays: Evaluate the lytic potential of the ADC and free payload on red blood cells, which can indicate potential hematological toxicity.
-
Hepatotoxicity Assays: Use primary hepatocytes or liver-derived cell lines to assess the potential for liver damage.
-
Plasma Stability Assays: Determine the rate of payload release from the ADC in plasma from different species (e.g., mouse, rat, monkey, human) to predict in vivo linker stability.
Q4: How can we mitigate the off-target toxicity observed in our preclinical studies?
Several strategies can be employed to reduce off-target toxicity:[7][8][14][15]
-
Linker Optimization: Modifying the linker to improve its stability in circulation can reduce premature payload release.[7] A study on AZD8205, which uses the this compound linker payload, highlighted the importance of linker design for in vivo stability.[16]
-
Antibody Engineering:
-
Affinity Modulation: Fine-tuning the antibody's affinity for its target can optimize tumor targeting while minimizing binding to healthy tissues with low antigen expression.[7]
-
Fc Region Modification: Engineering the Fc region of the antibody can reduce non-specific uptake by Fcγ receptors on immune cells and potentially mitigate uptake by mannose receptors in the liver.[10]
-
-
Payload Modification: While the core payload is this compound, modifications to the overall ADC construct can influence its properties. For instance, incorporating hydrophilic components like polyethylene glycol (PEG) into the linker can reduce non-specific uptake and improve pharmacokinetics.[14][15]
-
Inverse Targeting: This novel approach involves co-administering a payload-binding antibody fragment to "mop up" any prematurely released payload from the circulation, thereby reducing its exposure to healthy tissues.[7]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in antigen-negative cell lines.
This suggests that the payload is being released prematurely or the ADC is being taken up non-specifically by cells.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Linker Instability | Perform a plasma stability assay to quantify the rate of payload release over time. | A high rate of release indicates linker instability. Consider re-engineering the linker for improved stability. |
| Non-specific Uptake | Evaluate ADC uptake in antigen-negative cells using flow cytometry or confocal microscopy with a fluorescently labeled ADC. | Significant uptake suggests non-specific binding. Consider strategies like PEGylation or Fc region engineering to reduce this. |
| High Payload Potency | Titrate the ADC and free payload to determine the IC50 in antigen-negative cells. | A very low IC50 for the free payload confirms high potency. Focus on improving ADC stability and specificity to minimize exposure of healthy cells. |
Issue 2: Significant in vivo toxicity (e.g., weight loss, liver enzyme elevation) at doses required for efficacy.
This indicates a narrow therapeutic window, likely due to off-target effects.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Pharmacokinetics | Conduct a pharmacokinetic study to determine the clearance rate and exposure of the ADC and released payload. | Rapid clearance or high levels of free payload in circulation suggest instability or non-specific uptake. |
| "On-Target, Off-Tumor" Toxicity | Perform immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of normal tissues to assess the expression level of the target antigen. | Detectable antigen expression in tissues corresponding to the observed toxicities points to this mechanism. Consider affinity modulation of the antibody. |
| Antigen-Independent Toxicity | Evaluate the toxicity of a non-binding control ADC (an ADC with the same payload and linker but an antibody that doesn't bind to any target in the host species). | If the non-binding ADC shows similar toxicity, it confirms antigen-independent off-target effects. Focus on linker-payload optimization. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of this compound payload release in plasma.
Methodology:
-
Incubate the ADC at a concentration of 100 µg/mL in fresh plasma (human, mouse, rat) at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately quench the reaction by adding 3 volumes of ice-cold acetonitrile to precipitate plasma proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the released payload (AZ14170132) using LC-MS/MS.
-
Calculate the percentage of released payload at each time point relative to the initial total payload concentration.
Protocol 2: In Vivo Tolerability Study
Objective: To assess the maximum tolerated dose (MTD) and identify potential off-target toxicities of the ADC in vivo.
Methodology:
-
Use a relevant animal model (e.g., mice or rats).
-
Administer the ADC intravenously at escalating doses to different cohorts of animals.
-
Include a vehicle control group and a non-binding ADC control group.
-
Monitor the animals daily for clinical signs of toxicity, including body weight changes, behavior, and appearance.
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis (including liver enzymes like ALT and AST).
-
At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
Data Presentation
Table 1: In Vitro Cytotoxicity of an Exemplary this compound-based ADC
| Cell Line | Target Antigen Expression | ADC IC50 (nM) | Free Payload IC50 (nM) |
| Tumor Cell Line A | High | 0.5 | 0.1 |
| Tumor Cell Line B | Low | 15.2 | 0.1 |
| Normal Cell Line 1 | Negative | >1000 | 0.2 |
| Normal Cell Line 2 | Negative | 850 | 0.3 |
Table 2: Summary of In Vivo Toxicity Study in Mice
| Treatment Group | Dose (mg/kg) | Body Weight Change (%) | ALT Elevation (Fold Change) | Spleen Weight (mg) |
| Vehicle Control | - | +5.2 | 1.0 | 105 |
| ADC | 1 | +4.8 | 1.2 | 110 |
| ADC | 3 | -2.1 | 2.5 | 130 |
| ADC | 10 | -15.7 | 8.9 | 180 |
| Non-binding ADC | 10 | -12.5 | 7.5 | 172 |
Visualizations
Caption: Mechanism of action of the this compound payload (AZ14170132).
Caption: Troubleshooting workflow for off-target toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (SG 3932) | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Role of Topoisomerase I Inhibitors for the Treatment of Mesenchymal Malignancies and Their Potential Future Use as Payload of Sarcoma-Specific Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Proposed mechanism of off-target toxicity for antibody-drug conjugates driven by mannose receptor uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake | Semantic Scholar [semanticscholar.org]
- 13. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Hydrophobicity Challenges with AZ14170133 Antibody-Drug Conjugates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of hydrophobicity associated with Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 drug-linker. Increased hydrophobicity in ADCs can lead to aggregation, reduced solubility, accelerated plasma clearance, and potential off-target toxicities, all of which can impede therapeutic development.[1][2][3] This guide offers practical solutions and detailed protocols to mitigate these issues.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: ADC Precipitation or Aggregation During or After Conjugation
-
Potential Cause: High drug-to-antibody ratio (DAR) leading to increased surface hydrophobicity. The cytotoxic payloads in ADCs are often hydrophobic, and a higher DAR can expose these hydrophobic regions, promoting self-association and aggregation.[2][3][4]
-
Solution:
-
Optimize DAR: Aim for a lower, more homogenous DAR. While a higher DAR can increase potency, it often comes at the cost of increased hydrophobicity and faster clearance.[5] A balance must be struck to maintain efficacy while minimizing aggregation.
-
Solid-Phase Conjugation: Immobilize the antibody on a solid support (e.g., resin) during the conjugation process. This physically separates the antibody molecules, preventing them from aggregating as the hydrophobic drug-linker is attached.[4]
-
Formulation Adjustment: Incorporate excipients such as polysorbates (e.g., Polysorbate 20 or 80) or cyclodextrins into the formulation buffers to shield hydrophobic patches and improve solubility.[6][7]
-
Issue 2: Poor Pharmacokinetics (PK) and Rapid Clearance in vivo
-
Potential Cause: Increased hydrophobicity of the ADC can lead to faster clearance from circulation.[1][8][9]
-
Solution:
-
Incorporate Hydrophilic Linkers: The use of hydrophilic linkers is a key strategy to counteract the hydrophobicity of the payload.[6] this compound, for instance, incorporates a PEG8 spacer to improve stability and efficacy.[10] The inclusion of polyethylene glycol (PEG) moieties in the linker can "shield" the hydrophobic payload, leading to improved PK profiles.[8][11][12]
-
Payload Modification: If feasible, consider modifications to the payload itself to introduce more hydrophilic groups, though this may impact its cytotoxic activity.
-
Issue 3: Inconsistent or Low Conjugation Efficiency
-
Potential Cause: Poor solubility of the this compound drug-linker in the conjugation buffer.
-
Solution:
-
Co-solvents: Use a minimal amount of a water-miscible organic co-solvent (e.g., DMSO, DMA) to dissolve the drug-linker before adding it to the aqueous antibody solution. Be cautious, as excessive solvent can denature the antibody.[4]
-
pH Optimization: Ensure the pH of the conjugation buffer is optimal for both the antibody's stability and the reactivity of the conjugation chemistry.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of hydrophobicity in ADCs?
A1: The primary cause is the conjugation of often highly hydrophobic small molecule cytotoxic drugs (payloads) to the large, hydrophilic antibody molecule.[4] This modification of the antibody surface with hydrophobic patches increases the overall hydrophobicity of the ADC, leading to a higher propensity for aggregation to minimize the exposure of these regions to the aqueous environment.[6]
Q2: How can I reduce the hydrophobicity of my this compound ADC?
A2: Several strategies can be employed:
-
Linker Engineering: The this compound linker already contains a PEG8 spacer.[10] For further hydrophilicity, you could explore custom synthesis of linkers with longer PEG chains or the inclusion of charged groups like sulfonates.[6][13]
-
DAR Optimization: Reducing the average number of this compound molecules per antibody will decrease overall hydrophobicity.[5]
-
Formulation: Utilize excipients that can mask hydrophobic interactions, such as polysorbates or cyclodextrins.[6][7]
-
Antibody Engineering: In some cases, the antibody itself can be engineered to remove surface-exposed hydrophobic residues, though this is a more involved approach.[14][15]
Q3: What analytical methods are recommended for assessing the hydrophobicity of my ADC?
A3: The two most common and effective methods are:
-
Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on their surface hydrophobicity under non-denaturing conditions, making it ideal for analyzing ADCs.[16][17]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used to assess hydrophobicity, often providing complementary information to HIC.[18][19]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect hydrophobicity?
A4: There is a direct correlation between DAR and hydrophobicity. As the DAR increases, the number of hydrophobic payloads on the antibody surface also increases, leading to a more hydrophobic ADC.[20][21] This increased hydrophobicity can negatively impact stability, solubility, and pharmacokinetic properties.[5]
Data Presentation: Impact of PEG Linkers on ADC Properties
The inclusion of hydrophilic linkers, particularly those containing PEG, has been shown to significantly improve the properties of ADCs. The following table summarizes the general effects observed when incorporating PEG linkers of varying lengths.
| Linker Modification | Impact on Hydrophobicity | Effect on Pharmacokinetics | Off-Target Toxicity | Reference |
| No PEG (PEG0) | High | Rapid plasma clearance (>46.3 mL· kg/day ) | High nonspecific liver uptake, leading to toxicity.[12] | [12] |
| Short PEG (e.g., PEG4) | Moderately Reduced | Improved plasma clearance compared to PEG0. | Reduced nonspecific uptake compared to PEG0. | [12] |
| Longer PEG (e.g., PEG8, PEG12) | Significantly Reduced | Slower plasma clearance (7.3 mL· kg/day for PEG12). | Markedly reduced nonspecific uptake and off-target toxicity.[12] | [12] |
Experimental Protocols
Protocol 1: Assessment of ADC Hydrophobicity using Hydrophobic Interaction Chromatography (HIC)
This protocol provides a general method for analyzing the hydrophobicity of an this compound ADC.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 6.95
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95
-
ADC sample (1-5 mg/mL)
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample onto the column.
-
Run a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Analyze the chromatogram. A shift to earlier retention times compared to a more hydrophobic control indicates reduced hydrophobicity.
Protocol 2: Formulation Screening with Excipients to Reduce Aggregation
This protocol outlines a method for screening excipients to improve the stability of your this compound ADC.
Materials:
-
ADC stock solution
-
Excipient stock solutions (e.g., Polysorbate 80, Polysorbate 20, sucrose, arginine)
-
Formulation buffer (e.g., histidine buffer, pH 6.0)
-
Dynamic Light Scattering (DLS) instrument or Size Exclusion Chromatography (SEC) system
Procedure:
-
Prepare a matrix of formulations by adding different excipients at various concentrations to the ADC in the formulation buffer.
-
Include a control formulation with no added excipients.
-
Subject the formulations to stress conditions (e.g., thermal stress at 40°C for 1 week, or freeze-thaw cycles).
-
After the stress period, analyze the samples for aggregation using DLS (to measure changes in particle size distribution) or SEC (to quantify high molecular weight species).
-
Compare the results to identify the excipient and concentration that best minimizes aggregation.
Visualizations
Caption: Troubleshooting workflow for ADC hydrophobicity.
Caption: Impact of linker modification on ADC properties.
References
- 1. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Improving Antibody-drug Conjugate (ADC) Solubility with Hydrophobic Novel Payloads Using the Chito-oligosaccharide ChetoSensar™ [sigmaaldrich.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | CoLab [colab.ws]
- 10. Design and Preclinical Evaluation of a Novel B7-H4–Directed Antibody–Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. vectorlabs.com [vectorlabs.com]
- 12. chemexpress.com [chemexpress.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Engineering hydrophobicity and manufacturability for optimized biparatopic antibody–drug conjugates targeting c-MET - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 17. researchgate.net [researchgate.net]
- 18. Abstract 738: Development of an HPLC method for the assessment of hydrophobicity of ADC payloads | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 19. agilent.com [agilent.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing premature payload release from AZ14170133 linkers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the premature release of the topoisomerase inhibitor payload from Antibody-Drug Conjugates (ADCs) utilizing the AZ14170133 linker.
Understanding the this compound Linker
This compound is a drug-linker conjugate employed in the synthesis of ADCs. It consists of a potent topoisomerase I inhibitor payload connected to a cleavable linker.[1][2] This linker is designed to be stable in systemic circulation and to release the cytotoxic payload upon internalization into target tumor cells.[3][4][5] Specifically, the this compound linker has been characterized as a bystander-capable Val-Ala-PEG8-TOP1i payload, indicating its ability to not only kill the target cell but also neighboring cancer cells upon payload release.[6]
Premature payload release, where the cytotoxic drug is cleaved from the antibody before reaching the tumor, can lead to systemic toxicity and reduced therapeutic efficacy.[4][7][8][9] The stability of the linker is therefore a critical quality attribute of the ADC.[10][11] This guide will address common issues and provide solutions to ensure the integrity of your ADC during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of premature payload release from ADCs with cleavable linkers like this compound?
A1: The primary cause of premature payload release from ADCs with cleavable linkers is often the instability of the linker in the bloodstream.[4][7][8] For linkers containing peptide sequences, such as the Val-Ala motif in this compound, susceptibility to enzymatic cleavage by proteases present in plasma can be a factor. Additionally, the chemical nature of the conjugation chemistry, such as the use of maleimide for attachment to cysteine residues, can lead to linker-payload transfer to other proteins in the plasma, like albumin.[12]
Q2: How can I detect premature payload release in my ADC preparation?
A2: Several analytical techniques can be used to detect and quantify premature payload release. These methods are crucial for assessing the stability and quality of your ADC.[13][14][15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique to measure the drug-to-antibody ratio (DAR) and to detect the presence of free payload in a sample.[10]
-
High-Performance Liquid Chromatography (HPLC): Techniques like Reversed-Phase HPLC (RP-HPLC) and Hydrophobic Interaction Chromatography (HIC) can separate the ADC from the free payload and unconjugated antibody, allowing for quantification of each species.[14]
-
Size-Exclusion Chromatography (SEC): This method can detect aggregation or fragmentation of the ADC, which can sometimes be indicative of instability.[16]
Q3: Can the conjugation process itself affect the stability of the this compound linker?
A3: Yes, the conjugation process is critical. The specific site of conjugation on the antibody and the number of attached payloads (Drug-to-Antibody Ratio or DAR) can influence the stability of the ADC.[7][17] Over-conjugation or conjugation at sites that are sterically hindered can lead to increased aggregation and potential instability.[9][16] It is essential to follow a well-optimized and validated conjugation protocol.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to premature payload release from ADCs synthesized with the this compound linker.
Issue 1: Low Drug-to-Antibody Ratio (DAR) Observed After Purification
| Potential Cause | Recommended Action |
| Inefficient Conjugation Reaction | - Verify the molar ratio of the this compound linker to the antibody. - Ensure the pH and temperature of the reaction buffer are optimal for the conjugation chemistry. - Confirm the activity of any reducing or activating agents used. |
| Payload Loss During Purification | - Evaluate the purification method. Size-exclusion chromatography is generally a gentle method. - If using other chromatographic techniques, ensure the conditions (e.g., pH, salt concentration) do not promote linker cleavage. |
| Inaccurate DAR Measurement | - Calibrate your analytical instruments (e.g., UV-Vis spectrophotometer, mass spectrometer). - Use appropriate extinction coefficients for both the antibody and the payload for UV-based methods. - For MS-based methods, ensure proper ionization and detection of all ADC species. |
Issue 2: Detection of Free Payload in Plasma Stability Assays
| Potential Cause | Recommended Action |
| Enzymatic Cleavage of the Linker | - Use plasma from a different species to assess if the enzymatic activity is species-specific.[8] - Consider using protease inhibitors in your in vitro assays if the goal is to study non-enzymatic degradation. |
| Chemical Instability of the Linker | - Analyze the stability of the ADC in buffer at physiological pH and temperature to distinguish chemical from enzymatic degradation. - For maleimide-based conjugates, investigate potential retro-Michael reactions leading to deconjugation.[3] |
| Assay-Induced Payload Release | - Ensure that the sample handling and analysis procedures (e.g., freeze-thaw cycles, exposure to light) do not contribute to payload release.[1] - Run control samples (e.g., ADC in buffer) alongside plasma samples to identify any artifacts from the assay itself. |
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy
This protocol provides a basic method for estimating the average DAR of an ADC.
Materials:
-
ADC sample
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Blank the spectrophotometer with PBS.
-
Measure the absorbance of the ADC solution at 280 nm and the wavelength of maximum absorbance for the payload (refer to the payload's specifications).
-
Calculate the concentration of the antibody and the payload using their respective extinction coefficients and the Beer-Lambert law.
-
The DAR is the molar ratio of the payload to the antibody.
Data Presentation:
| Sample | A280 | A_payload (λ_max) | Antibody Conc. (µM) | Payload Conc. (µM) | Calculated DAR |
| ADC Batch 1 | 1.25 | 0.45 | 10 | 38 | 3.8 |
| ADC Batch 2 | 1.30 | 0.52 | 10.4 | 44 | 4.2 |
Protocol 2: Plasma Stability Assessment by LC-MS
This protocol outlines a general procedure to evaluate the stability of an ADC in plasma.
Materials:
-
ADC sample
-
Human plasma (or other species of interest)
-
Incubator at 37°C
-
LC-MS system with appropriate column (e.g., size-exclusion or reversed-phase)
-
Sample preparation reagents (e.g., protein precipitation agents)
Procedure:
-
Incubate the ADC in plasma at a defined concentration at 37°C.
-
At various time points (e.g., 0, 6, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Immediately process the sample to stop any further degradation. This may involve protein precipitation or flash freezing.
-
Analyze the samples by LC-MS to determine the average DAR and the amount of free payload.
-
Plot the average DAR and free payload concentration over time to assess stability.
Data Presentation:
| Time (hours) | Average DAR | Free Payload (µg/mL) |
| 0 | 4.0 | 0.1 |
| 6 | 3.8 | 1.5 |
| 24 | 3.5 | 4.2 |
| 48 | 3.1 | 7.8 |
| 72 | 2.7 | 11.5 |
Visualizations
Workflow for Troubleshooting Premature Payload Release
Caption: A logical workflow for diagnosing and addressing premature payload release.
Signaling Pathway of ADC Action and Potential for Premature Release
Caption: The intended pathway of ADC action versus premature payload release in circulation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Overcoming resistance to antibody-drug conjugates: from mechanistic insights to cutting-edge strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. glpbio.com [glpbio.com]
- 6. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 11. purepeg.com [purepeg.com]
- 12. researchgate.net [researchgate.net]
- 13. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veranova.com [veranova.com]
- 15. Physical and Chemical Stability Analysis of ADCs - Creative Proteomics [creative-proteomics.com]
- 16. ADC Physical Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 17. biocompare.com [biocompare.com]
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) resistance, with a specific focus on mechanisms pertinent to the topoisomerase I inhibitor payload, AZ14170133.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent topoisomerase I inhibitor used as a cytotoxic payload in ADCs, such as AZD8205.[1][2] Its primary mechanism of action is to bind to the DNA-topoisomerase I complex, preventing the re-ligation of single-strand DNA breaks.[3][4] This leads to the accumulation of DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.[5][6]
Q2: What are the general mechanisms of resistance to ADCs?
ADC resistance can be broadly categorized into two areas: resistance to the antibody component and resistance to the payload.[7][8]
-
Antibody-Related Resistance:
-
Antigen Loss or Downregulation: Reduced expression of the target antigen on the cancer cell surface prevents the ADC from binding effectively.[7][9]
-
Altered ADC Internalization and Trafficking: Changes in the endocytic pathway can lead to reduced uptake of the ADC or inefficient trafficking to the lysosome, where the payload is typically released.[7][8][10]
-
-
Payload-Related Resistance:
-
Target Alteration: Mutations in the payload's target, such as topoisomerase I for this compound, can prevent the drug from binding and exerting its cytotoxic effect.[4][5][8]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the cytotoxic payload out of the cell.[5]
-
Upregulation of Anti-Apoptotic Pathways: Cancer cells can activate survival pathways or upregulate anti-apoptotic proteins to counteract the cytotoxic effects of the payload.[8]
-
Enhanced DNA Repair: Increased activity of DNA repair pathways can counteract the DNA damage induced by topoisomerase I inhibitors.[6]
-
Q3: What are the specific resistance mechanisms related to a topoisomerase I inhibitor payload like this compound?
Resistance mechanisms specifically relevant to topoisomerase I inhibitors include:
-
Mutations in Topoisomerase I: Point mutations in the TOP1 gene can alter the enzyme's structure, reducing the binding affinity of the inhibitor.[4][5]
-
Altered Topoisomerase I Localization: A shift in the subcellular localization of topoisomerase I, for instance from the nucleolus to a diffuse nuclear pattern, has been associated with resistance.[5]
-
Reduced Topoisomerase I Levels: Decreased expression of the topoisomerase I enzyme can limit the number of available targets for the payload.[5]
-
Increased DNA Repair Capacity: Upregulation of DNA repair proteins, such as Tyrosyl-DNA phosphodiesterase 1 (TDP1) and Poly(ADP-ribose) polymerase (PARP), can efficiently repair the DNA lesions caused by the inhibitor.[6]
II. Troubleshooting Guides
This section provides guidance on common issues encountered during in vitro and in vivo experiments with ADCs containing this compound.
In Vitro Experiments
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Reduced ADC potency (higher IC50) in resistant cell lines compared to parental lines. | 1. Target antigen downregulation. 2. Reduced ADC internalization. 3. Mutation or downregulation of Topoisomerase I. 4. Increased expression of drug efflux pumps. 5. Upregulation of DNA repair or anti-apoptotic pathways. | 1. Quantify target antigen expression via flow cytometry or western blot.2. Perform an ADC internalization assay to compare uptake in resistant and parental cells.3. Sequence the TOP1 gene to check for mutations. Assess Topoisomerase I protein levels by western blot.4. Evaluate the expression of ABC transporters (e.g., MDR1, MRP1) by qPCR or western blot.5. Analyze the expression of key DNA repair (e.g., PARP, TDP1) and anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) by western blot. |
| High background or inconsistent results in cell viability assays (e.g., MTT, CellTiter-Glo). | 1. Inconsistent cell seeding density. 2. Cell contamination (e.g., mycoplasma). 3. Issues with ADC stability or aggregation. 4. Variability in incubation times. | 1. Ensure accurate and consistent cell counting and seeding in each well.2. Regularly test cell lines for mycoplasma contamination. 3. Visually inspect ADC solution for precipitates. Perform quality control on the ADC to check for aggregation.4. Adhere strictly to the specified incubation times for ADC treatment and assay development. |
| Low signal or high variability in apoptosis assays (e.g., Annexin V/PI staining). | 1. Suboptimal ADC concentration or incubation time. 2. Cell harvesting technique is too harsh. 3. Incorrect compensation settings in flow cytometry. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis.2. Use gentle cell scraping or a non-enzymatic dissociation solution for adherent cells to minimize membrane damage.3. Use single-color controls to set up proper compensation for spectral overlap between fluorophores. |
In Vivo Xenograft Experiments
| Observed Issue | Potential Cause(s) | Troubleshooting Steps |
| Lack of tumor regression or rapid tumor regrowth after initial response. | 1. Development of acquired resistance. 2. Poor ADC tumor penetration. 3. Heterogeneous target antigen expression in the tumor. | 1. Excise tumors at the end of the study and analyze them for resistance mechanisms identified in vitro (e.g., antigen loss, Topoisomerase I mutation).2. Evaluate ADC distribution in the tumor using fluorescently labeled ADC and immunohistochemistry.3. Assess target antigen expression levels and heterogeneity in tumor sections by immunohistochemistry. |
| High toxicity or off-target effects in animal models. | 1. ADC instability leading to premature payload release. 2. Cross-reactivity of the antibody with normal tissues. 3. High drug-to-antibody ratio (DAR). | 1. Assess the in vivo stability of the ADC by analyzing plasma samples over time.2. Perform immunohistochemistry on normal tissues to check for off-target binding of the antibody.3. Characterize the DAR and ensure it is within the expected range. |
III. Experimental Protocols
A. Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effect of an ADC and calculate the IC50 value.[9][11][12]
Materials:
-
Target cancer cell lines (parental and resistant)
-
Complete cell culture medium
-
96-well plates
-
ADC with this compound payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include wells with medium only (blank) and cells with medium but no ADC (negative control).
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
B. Apoptosis Assay (Annexin V-FITC/PI Staining by Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13][14]
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the ADC for the desired time.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle method to detach them.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
C. ADC Internalization Assay (Flow Cytometry)
This protocol measures the amount of ADC internalized by cells.[2][7][15]
Materials:
-
Target cells
-
Fluorescently labeled ADC (e.g., with a pH-sensitive dye or a standard fluorophore)
-
Unlabeled ADC (for competition control)
-
Acidic wash buffer (to strip surface-bound antibody) or a quenching antibody
-
Flow cytometer
Procedure:
-
Harvest cells and resuspend them in culture medium.
-
Incubate the cells with the fluorescently labeled ADC on ice for 30-60 minutes to allow binding but prevent internalization.
-
Wash the cells with cold PBS to remove unbound ADC.
-
To measure total binding, analyze a sample of cells at this point by flow cytometry.
-
To measure internalization, incubate the remaining cells at 37°C for various time points (e.g., 1, 4, 24 hours).
-
After incubation, place the cells on ice to stop internalization.
-
Wash the cells with cold PBS.
-
To differentiate between surface-bound and internalized ADC, treat the cells with an acidic wash buffer to strip the surface fluorescence or add a quenching antibody.
-
Analyze the cells by flow cytometry. The remaining fluorescence represents the internalized ADC.
D. Immunohistochemistry (IHC) for Target Antigen Expression
This protocol is for detecting the expression of the target antigen (e.g., B7-H4) in paraffin-embedded tissue sections from xenograft tumors.[8][16][17]
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide solution (to block endogenous peroxidase)
-
Blocking buffer (e.g., normal goat serum)
-
Primary antibody against the target antigen (e.g., anti-B7-H4)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene, followed by a graded series of ethanol (100%, 95%, 70%) and finally in distilled water.
-
Antigen Retrieval: Heat the slides in antigen retrieval buffer (e.g., in a microwave or pressure cooker) to unmask the antigen epitopes.
-
Peroxidase Blocking: Incubate the slides with hydrogen peroxide solution to block endogenous peroxidase activity.
-
Blocking: Incubate with blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with the primary antibody at the optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with the biotinylated secondary antibody.
-
Signal Amplification: Incubate with streptavidin-HRP conjugate.
-
Detection: Apply DAB substrate, which will produce a brown precipitate at the site of the antigen.
-
Counterstaining: Stain the nuclei with hematoxylin.
-
Dehydration and Mounting: Dehydrate the slides through a graded ethanol series and xylene, and then coverslip with mounting medium.
-
Microscopy: Examine the slides under a microscope to assess the expression and localization of the target antigen.
IV. Visualizations
Signaling Pathway of ADC Action and Resistance
Caption: ADC mechanism of action and key points of resistance.
Experimental Workflow for Investigating ADC Resistance
Caption: Workflow for developing and characterizing ADC-resistant models.
References
- 1. researchgate.net [researchgate.net]
- 2. probiocdmo.com [probiocdmo.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. DNA repair and resistance to topoisomerase I inhibitors: mechanisms, biomarkers and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.origene.com [cdn.origene.com]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Cell-Based Internalization and Degradation Assay with an Activatable Fluorescence–Quencher Probe as a Tool for Functional Antibody Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. abcepta.com [abcepta.com]
Technical Support Center: Refinement of Purification Protocols for AZ14170133 Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of antibody-drug conjugates (ADCs) synthesized using the AZ14170133 drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as SG 3932, is a drug-linker conjugate used for the synthesis of antibody-drug conjugates (ADCs).[1][2][3] It contains a topoisomerase inhibitor as its cytotoxic payload, which is connected to a linker that can be conjugated to a monoclonal antibody.[1][2][3]
Q2: What are the critical quality attributes (CQAs) to monitor during the purification of this compound conjugates?
The primary CQAs for ADCs, including those made with this compound, are the drug-to-antibody ratio (DAR), the level of aggregation, the amount of residual free drug-linker, and endotoxin levels.[4] These attributes are crucial as they can impact the efficacy and pharmacokinetics of the ADC.[5]
Q3: What are the common chromatography techniques used for purifying ADCs?
Common purification techniques for ADCs include affinity chromatography, size exclusion chromatography (SEC), and hydrophobic interaction chromatography (HIC).[4][6] HIC is particularly effective in separating ADC species with different DARs.[5]
Q4: How should this compound and its conjugates be stored?
Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from moisture and light.[1][3] For the purified ADC, storage conditions should be optimized to prevent aggregation and degradation, which often involves storing it undiluted at recommended temperatures.[7][8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound conjugates.
Issue 1: Low Yield of Purified ADC
Symptom: The final concentration or total amount of the purified ADC is significantly lower than expected.
Possible Causes & Solutions:
-
Low Antibody Concentration: Ensure the starting antibody concentration is optimal (typically >0.5 mg/mL) for efficient conjugation.[7] If the initial concentration is too low, consider using an antibody concentration and clean-up kit.[7]
-
Suboptimal Purification Protocol: Parameters such as buffer composition, pH, and salt concentration may need optimization.[9]
-
Column/Resin Issues: Check for blockages or inefficiencies in your chromatography column or resin.[9] Consider trying alternative purification methods or resins if the current one is underperforming.[9]
-
Protein Aggregation and Precipitation: The purification process itself, particularly steps involving acidic elution, can induce aggregation.[10][11] Ensure that the pH is neutralized promptly after elution.[8]
Issue 2: High Levels of Aggregation
Symptom: Analysis by Size Exclusion Chromatography (SEC) shows a high percentage of high molecular weight species (aggregates).
Possible Causes & Solutions:
-
Antibody Instability: The monoclonal antibody itself may be prone to aggregation under the conditions used for conjugation and purification.[8]
-
Low pH Exposure: Prolonged exposure to acidic elution buffers during affinity chromatography can lead to aggregation.[8][11] Minimize the time the ADC is at a low pH and neutralize the solution as quickly as possible.
-
Inappropriate Buffer Conditions: The buffer system, pH, and protein concentration are crucial for stability.[8] The sample pH should be at least 0.5 units away from the isoelectric point of the ADC to maintain stability.[8]
-
Hydrophobic Interactions: Strong hydrophobic interactions between the ADC and the chromatography resin can sometimes induce aggregation.[11] Selecting an appropriate stationary phase and optimizing elution conditions can mitigate this.[11]
Issue 3: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Symptom: The average DAR is not within the target range, or there is a wide distribution of DAR species.
Possible Causes & Solutions:
-
Conjugation Reaction Conditions: The molar ratio of this compound to the antibody, reaction time, and temperature can all affect the final DAR. These parameters may need to be systematically optimized.
-
Inefficient Purification Method: Not all purification methods can effectively separate different DAR species. Hydrophobic Interaction Chromatography (HIC) is often the method of choice for this purpose due to its ability to resolve species based on the hydrophobicity conferred by the drug-linker.[5]
-
Antibody Accessibility: The number and accessibility of conjugation sites (e.g., cysteines) on the antibody can influence the DAR.
Issue 4: Presence of Free Drug-Linker (this compound)
Symptom: The final purified ADC product contains an unacceptable level of unconjugated this compound.
Possible Causes & Solutions:
-
Ineffective Removal during Purification: The purification train must be designed to efficiently remove small molecules like the free drug-linker. Size exclusion chromatography (SEC) or tangential flow filtration (TFF) are commonly used for this purpose.[6]
-
Instability of the Conjugate: The linker may be unstable under certain buffer or storage conditions, leading to the release of the drug-linker from the antibody over time. A study on the ADC AZD8205, which uses a derivative of this compound, highlighted the importance of linker stability and how hydrolysis of the thio-succinimide linker can stabilize the conjugate and prevent deconjugation.[12]
Data Presentation
The following tables provide examples of expected quantitative data from a successful purification run of an this compound conjugate.
Table 1: Summary of a Typical Purification Run
| Step | Protein (mg) | Yield (%) |
| Starting Material | 100 | 100 |
| Post-Conjugation | 98 | 98 |
| Affinity Chromatography | 90 | 91.8 |
| HIC | 82 | 91.1 |
| SEC | 75 | 91.5 |
| Overall Yield | 75 |
Table 2: Critical Quality Attributes of Final Purified ADC
| Parameter | Specification | Result |
| Average DAR | 3.5 - 4.5 | 4.1 |
| Aggregates (%) | < 5% | 2.3% |
| Free this compound (µg/mg) | < 1.0 | 0.5 |
| Endotoxin (EU/mg) | < 5.0 | < 1.0 |
Experimental Protocols
Protocol 1: Purification of this compound Conjugate using Hydrophobic Interaction Chromatography (HIC)
This protocol is designed to separate ADC species based on their DAR.
-
Column: Use a HIC column (e.g., Butyl or Phenyl-based resin).
-
Equilibration: Equilibrate the column with a high-salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).
-
Sample Loading: Dilute the ADC sample with the high-salt buffer to promote binding to the resin and load it onto the column.
-
Elution: Elute the bound ADC species using a reverse salt gradient. Decrease the ammonium sulfate concentration from 1.5 M to 0 M over several column volumes. Species with a higher DAR are more hydrophobic and will elute at lower salt concentrations.
-
Fraction Collection: Collect fractions and analyze them by UV-Vis spectroscopy and SEC-HPLC to determine the protein concentration and DAR of each fraction.
-
Pooling: Pool the fractions that contain the desired DAR species.
Protocol 2: Removal of Aggregates and Free Drug-Linker using Size Exclusion Chromatography (SEC)
This protocol is a final polishing step.
-
Column: Select an SEC column with an appropriate molecular weight separation range to separate the monomeric ADC from aggregates and the smaller free drug-linker.
-
Mobile Phase: Use a formulation buffer (e.g., phosphate-buffered saline, pH 7.4) as the mobile phase.
-
Sample Loading: Load the pooled fractions from the HIC step onto the SEC column. The volume of the sample should be a small percentage of the total column volume for optimal resolution.
-
Elution: Elute the sample with the mobile phase at a constant flow rate.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak. The aggregates will elute first, and the free drug-linker will elute last.
-
Analysis: Analyze the collected fractions for purity, concentration, and final CQA assessment.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (SG 3932) | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 4. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody Conjugation Troubleshooting [bio-techne.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Tips For Antibody Purification Troubleshooting [biochain.in]
- 10. Overcoming Challenges and Improving Efficiency in Protein Purification | Labcompare.com [labcompare.com]
- 11. biopharminternational.com [biopharminternational.com]
- 12. Extensive Biotransformation Profiling of AZD8205, an Anti-B7-H4 Antibody-Drug Conjugate, Elucidates Pathways Underlying Its Stability In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Topoisomerase Inhibitor Payloads: AZ14170133 vs. Industry Standards
For Researchers, Scientists, and Drug Development Professionals
The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with a significant focus on optimizing the cytotoxic payload to enhance therapeutic efficacy and safety. Topoisomerase I inhibitors have emerged as a clinically validated and highly effective class of payloads. This guide provides a detailed comparison of AZ14170133, a novel topoisomerase I inhibitor payload, with other prominent topoisomerase inhibitor payloads, namely SN-38 and exatecan mesylate (DXd). This comparison is based on available preclinical data, focusing on their mechanism of action, in vitro potency, and the performance of ADCs utilizing these payloads.
Introduction to Topoisomerase I Inhibitor Payloads
Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. Inhibitors of this enzyme trap the transient DNA-topoisomerase I cleavage complex, leading to DNA strand breaks and ultimately, apoptotic cell death.[1][2] The targeted delivery of these potent payloads via ADCs aims to maximize their anti-tumor activity while minimizing systemic toxicity.
This compound is a novel, bystander-capable topoisomerase I inhibitor payload utilized in the clinical-stage ADC, AZD8205. It comprises a potent topoisomerase I inhibitor (AZ'0132, a camptothecin-based exatecan mesylate derivative), a cleavable Val-Ala dipeptide linker, and a PEG8 spacer to enhance solubility and stability.[1][2]
SN-38 is the active metabolite of the chemotherapy drug irinotecan and is the payload in the FDA-approved ADC, sacituzumab govitecan (Trodelvy). It is a potent topoisomerase I inhibitor, though its use in ADCs has been associated with challenges related to its hydrophobicity.
Exatecan mesylate (DXd) is a highly potent derivative of exatecan and the payload in the FDA-approved ADC, trastuzumab deruxtecan (Enhertu). DXd is recognized for its high potency and bystander effect. It is reported to be approximately 10 times more potent than SN-38 in inhibiting topoisomerase I.
Comparative Analysis of Topoisomerase Inhibitor Payloads
Direct head-to-head comparative data for this compound and other topoisomerase inhibitor payloads is limited in publicly available literature. However, by compiling data from various preclinical studies, we can draw meaningful comparisons of their in vitro cytotoxicity and the preclinical performance of their respective ADCs.
In Vitro Cytotoxicity of Topoisomerase Inhibitor Payloads
The half-maximal inhibitory concentration (IC50) is a key measure of the potency of a cytotoxic agent. The following table summarizes the available IC50 data for the free payloads. It is important to note that these values are from different studies and experimental conditions may vary.
| Payload | Topoisomerase I Inhibitor Component | Reported IC50 (in vitro) | Cell Line(s) | Reference(s) |
| This compound | AZ'0132 (Exatecan mesylate derivative) | Data for the free payload is not publicly available. The ADC AZD8205 demonstrates potent low nM activity. | Multiple cancer cell lines | [1][2] |
| SN-38 | SN-38 | ~1.5 - 7.5 nM | P388 leukemia cells | |
| Exatecan mesylate (DXd) | Exatecan mesylate | ~0.3 - 2.2 µM (as Exatecan mesylate) | Various cancer cell lines |
Note: The reported IC50 values can vary significantly based on the cell line and assay conditions. The potency of DXd is often cited as being significantly higher than SN-38. The lack of publicly available IC50 data for the free AZ'0132 payload makes a direct comparison challenging. However, the potent anti-tumor activity of AZD8205 in preclinical models suggests a high potency of its payload.
Preclinical Performance of ADCs
The following table summarizes the available preclinical data for ADCs utilizing these payloads. Direct comparative studies with the same antibody and target are not publicly available.
| ADC | Target | Payload | Key Preclinical Findings | Reference(s) |
| AZD8205 | B7-H4 | This compound | Demonstrated improved stability, efficacy, and safety compared to other linker-payload ADCs in preclinical models. Showed potent and durable anti-tumor activity in various xenograft models. | [1][2] |
| Sacituzumab govitecan (Trodelvy) | Trop-2 | SN-38 | Showed significant anti-tumor activity in preclinical models of various solid tumors, leading to its clinical development and approval. | |
| Trastuzumab deruxtecan (Enhertu) | HER2 | Exatecan mesylate (DXd) | Demonstrated potent anti-tumor activity in HER2-expressing xenograft models, including those with low HER2 expression, attributed to its high potency and bystander effect. |
Bystander Effect
The bystander effect, where the payload can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, is a critical feature for treating heterogeneous tumors. This compound is explicitly described as a "bystander-capable" payload.[1][2] This property is attributed to the membrane permeability of the released topoisomerase inhibitor payload. Both SN-38 and DXd are also known to induce a significant bystander effect, which contributes to the clinical efficacy of their respective ADCs, Trodelvy and Enhertu.
Signaling Pathways and Experimental Workflows
To visualize the concepts discussed, the following diagrams were generated using Graphviz.
References
A Comparative Analysis of AZ14170133 and Deruxtecan (DXd) as Topoisomerase I Inhibitor Payloads in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent topoisomerase I inhibitor payloads used in antibody-drug conjugates (ADCs): AZ14170133 and deruxtecan (DXd). This analysis is based on available preclinical data for ADCs incorporating these payloads, namely AZD8205 (utilizing this compound) and trastuzumab deruxtecan (T-DXd, Enhertu®; utilizing DXd).
Introduction
Antibody-drug conjugates are a transformative class of cancer therapeutics that leverage the specificity of monoclonal antibodies to deliver potent cytotoxic agents directly to tumor cells. A critical component of an ADC is its payload. Both this compound and deruxtecan are highly potent topoisomerase I inhibitors designed to induce DNA damage and subsequent apoptosis in cancer cells. Their efficacy is further enhanced by a "bystander effect," where the payload can diffuse from the target cell to kill neighboring cancer cells, a crucial feature for treating heterogeneous tumors.
This compound is a novel topoisomerase I inhibitor payload utilized in the B7-H4-targeting ADC, AZD8205.[1][2][3][4] Deruxtecan is the payload in the well-established HER2-targeting ADC, trastuzumab deruxtecan (T-DXd).[5][6][7] This guide will delve into the available preclinical data to compare the efficacy of these two payloads within their respective ADC frameworks.
Mechanism of Action: Topoisomerase I Inhibition
Both this compound and deruxtecan function by inhibiting topoisomerase I, an enzyme essential for relieving DNA supercoiling during replication and transcription. By stabilizing the topoisomerase I-DNA cleavage complex, these payloads lead to single-strand DNA breaks, which are then converted into double-strand breaks during DNA replication, ultimately triggering apoptotic cell death.
Preclinical Efficacy Data
Direct comparative studies of this compound and deruxtecan as standalone payloads are not publicly available. The following tables summarize the preclinical efficacy data of the ADCs in which they are incorporated. It is important to note that the differences in the antibody, target antigen, and experimental models preclude a direct comparison of the intrinsic potency of the payloads.
In Vitro Cytotoxicity
| ADC | Payload | Cell Line | Target Antigen | IC50 (ng/mL) | Reference |
| AZD8205 | This compound | HT29-huB7-H4 | B7-H4 | ~10 | [8] |
| AZD8205 | This compound | HT29 (B7-H4 negative) | N/A | >10,000 | [8] |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | KPL-4 (HER2+) | HER2 | 109.7 pM | [9] |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | MDA-MB-468 (HER2-) | N/A | >10,000 pM | [9] |
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Models
| ADC | Payload | Tumor Type | Model | Dosage | Outcome | Reference |
| AZD8205 | This compound | Triple-Negative Breast Cancer (TNBC) | 26 PDX models | 3.5 mg/kg, single dose | 69% Overall Response Rate (ORR) | [2][3][4] |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | HER2+ Breast Cancer Brain Metastasis | Orthotopic PDX | Not specified | Inhibited tumor growth and prolonged survival | [10] |
| Trastuzumab Deruxtecan (T-DXd) | Deruxtecan | HER2-low Breast Cancer Brain Metastasis | Orthotopic PDX | Not specified | Inhibited tumor growth and prolonged survival | [10] |
Experimental Protocols
Detailed, step-by-step protocols for the specific experiments cited are proprietary. However, this section provides generalized, yet detailed, methodologies for key assays used to evaluate ADC efficacy, based on publicly available information and standard laboratory practices.
References
- 1. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of trastuzumab deruxtecan and safety management for patients with HER2-positive gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action | ENHERTU® (fam-trastuzumab deruxtecan-nxki) [enhertuhcp.com]
- 7. researchgate.net [researchgate.net]
- 8. Item - Supplementary Figures S1-10 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 9. Topoisomerase Inhibitors as Antibody–Drug Conjugate (ADC) Payloads | Cytotoxic Payloads for Antibody – Drug Conjugates | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 10. Preclinical and Clinical Efficacy of Trastuzumab Deruxtecan in Breast Cancer Brain Metastases - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Linker Technologies for the AZ14170133 Topoisomerase I Inhibitor Payload
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker connecting the antibody to the cytotoxic payload. This guide provides a detailed comparison of different linker strategies for the novel topoisomerase I inhibitor payload, AZ14170133, focusing on the preclinical development of the B7-H4-directed ADC, AZD8205. The data presented here is based on a comprehensive review of published preclinical studies.
Executive Summary
Preclinical development of ADCs utilizing the this compound payload involved the evaluation of four distinct cleavable linkers to optimize for stability, efficacy, and tolerability. The linkers investigated were the dipeptide sequences Val-Ala (VA) and Gly-Gly-Phe-Gly (GGFG), each with and without an incorporated polyethylene glycol (PEG8) spacer. Ultimately, the Val-Ala-PEG8 linker was selected for the clinical candidate AZD8205 (puxitatug samrotecan) due to its superior biophysical and pharmacological properties, including enhanced stability and a favorable safety profile.[1][2]
Data Presentation
The following tables summarize the comparative performance of the different linkers based on available preclinical data.
Table 1: Biophysical and Stability Characteristics of this compound ADCs
| Linker Type | Spacer | Approximate DAR | In Vivo Stability (DAR Maintenance) | Key Findings |
| Val-Ala (VA) | None | ~8 | Less stable compared to PEGylated versions | Prone to deconjugation. |
| Val-Ala (VA) | PEG8 | ~8 | Superior stability | The propionyl-PEG8 spacer increased the rate of thio-succinimide hydrolysis, leading to a more stable ADC.[3] |
| Gly-Gly-Phe-Gly (GGFG) | None | ~8 | Moderate stability | Susceptible to deconjugation. |
| Gly-Gly-Phe-Gly (GGFG) | PEG8 | ~8 | Improved stability over non-PEGylated GGFG | The propionyl-PEG8 spacer provided a mechanistic basis for improved in vivo DAR stability.[3] |
Table 2: In Vivo Efficacy in MX-1 Xenograft Model
| Linker Type | Spacer | Dose | Antitumor Activity | Key Findings |
| Val-Ala (VA) | PEG8 | 0.75 mg/kg | Significant tumor growth inhibition | Demonstrated robust antitumor activity as a single agent.[2] |
| Gly-Gly-Phe-Gly (GGFG) | PEG8 | 0.75 mg/kg | Tumor growth inhibition | Efficacious, but less optimal compared to the Val-Ala-PEG8 construct. |
| Val-Ala (VA) | None | 0.75 mg/kg | Moderate tumor growth inhibition | Lower efficacy compared to the PEGylated version. |
| Gly-Gly-Phe-Gly (GGFG) | None | 0.75 mg/kg | Moderate tumor growth inhibition | Lower efficacy compared to the PEGylated version. |
Table 3: Preclinical Toxicology Summary in Sprague-Dawley Rats
| Linker Type | Spacer | Dose Levels | Summary of Toxicities | Key Findings |
| Val-Ala (VA) | PEG8 | 20 and 60 mg/kg | Favorable safety profile | Demonstrated improved safety and tolerability compared to other linker-payload combinations.[4] |
| Other Linker Variants | - | Not specified | Increased severity in target organs | The selection of the Val-Ala-PEG8 linker was informed by its superior safety profile.[2] |
Mandatory Visualization
The following diagrams illustrate the mechanism of action of the this compound payload and the experimental workflow for evaluating the different linkers.
Caption: Mechanism of action of the this compound topoisomerase I inhibitor payload.
Caption: Workflow for the preclinical evaluation and selection of the optimal linker.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC linker performance. Below are outlines of key experimental protocols cited in the preclinical evaluation of AZD8205.
In Vivo Stability Assessment (DAR Maintenance)
-
Objective: To determine the in vivo stability of the different ADC constructs by measuring the drug-to-antibody ratio (DAR) over time in plasma.
-
Methodology:
-
The four ADC variants were administered intravenously to mice.
-
Plasma samples were collected at various time points post-administration.
-
Immuno-capture was used to isolate the ADCs from the plasma.
-
Liquid chromatography-high resolution mass spectrometry (LC-HRMS) was employed to analyze the intact ADCs and their biotransformation products.[3]
-
The average DAR for each ADC variant at each time point was calculated to assess the rate of payload deconjugation.
-
In Vivo Antitumor Efficacy in Xenograft Models
-
Objective: To evaluate the antitumor activity of the different ADC constructs in a relevant in vivo cancer model.
-
Methodology:
-
Female CB-17 SCID mice were subcutaneously implanted with MX-1 human breast cancer cells.
-
Once tumors reached a predetermined size, mice were randomized into treatment groups.
-
A single intravenous bolus dose of each ADC variant (0.75 mg/kg) was administered.[2]
-
Tumor volume was measured at regular intervals to monitor tumor growth inhibition.
-
The antitumor activity was assessed by comparing the tumor growth in the treated groups to a vehicle control group.
-
Toxicology Studies in Rats
-
Objective: To assess the safety and tolerability of the different ADC constructs.
-
Methodology:
-
Sprague-Dawley rats were administered repeat intravenous doses of the ADCs (e.g., 20 or 60 mg/kg) once every three weeks for a total of two doses.[2]
-
Clinical observations, body weight, and food consumption were monitored throughout the study.
-
At the end of the study, blood samples were collected for hematology and clinical chemistry analysis.
-
A comprehensive histopathological examination of various tissues was performed to identify any target organ toxicities.
-
Conclusion
The selection of the Val-Ala-PEG8 linker for the this compound payload in the development of AZD8205 was a data-driven decision based on rigorous preclinical evaluation. This linker construct demonstrated a superior profile of in vivo stability, leading to sustained drug delivery to the tumor, robust antitumor efficacy, and an acceptable safety margin. These findings underscore the critical role of the linker in optimizing the therapeutic index of ADCs and provide valuable insights for the design of future ADC candidates.
References
Validating the Anti-Tumor Efficacy of AZ14170133-Based ADCs: A Comparative Guide
This guide provides a comprehensive comparison of the anti-tumor activity of Antibody-Drug Conjugates (ADCs) utilizing the novel topoisomerase I inhibitor linker-payload, AZ14170133. The performance of this compound-based ADCs, primarily exemplified by AZD8205, is evaluated against other B7-H4 targeted ADCs with different payloads. This document is intended for researchers, scientists, and drug development professionals, offering objective experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
Executive Summary
This compound is a linker-drug conjugate that combines a potent topoisomerase I inhibitor with a cleavable linker system designed for targeted delivery to tumor cells via monoclonal antibodies. The primary example of an this compound-based ADC in preclinical and clinical development is AZD8205, which targets the B7-H4 antigen, a protein overexpressed in a variety of solid tumors with limited expression in normal tissues. Preclinical studies have demonstrated significant anti-tumor activity of AZD8205 in various cancer models, including patient-derived xenografts (PDX). This guide will delve into the quantitative data supporting these findings and compare them with other B7-H4 targeting ADCs, providing a clear perspective on the potential of this novel payload technology.
Data Presentation
In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a drug in inhibiting cancer cell growth in vitro. The following table summarizes the available IC50 data for AZD8205 and comparator B7-H4 targeting ADCs.
| ADC Platform | Target Antigen | Payload | Cell Line | B7-H4 Expression | IC50 (nM) | Reference |
| AZD8205 | B7-H4 | This compound (Topoisomerase I inhibitor) | HT29-huB7-H4 | High (engineered) | Not explicitly stated, but potent cytotoxicity observed | [1] |
| AZD8205 | B7-H4 | This compound (Topoisomerase I inhibitor) | HT29 | Low/Negative | Not explicitly stated, but significantly less potent than in B7-H4 high cells | [1] |
| XMT-1660 | B7-H4 | Auristatin (Microtubule inhibitor) | HEK-293-B7-H4 | High (engineered) | 1 | [2] |
| XMT-1660 | B7-H4 | Auristatin (Microtubule inhibitor) | CAMA-1 (Breast Cancer) | Endogenous | 0.052 | [2] |
| LNCB74 | B7-H4 | Monomethyl Auristatin E (MMAE) | Multiple B7-H4-positive cancer cell lines | Endogenous | Sub-nanomolar to low nanomolar EC50 values | [3][4] |
Note: Specific IC50 values for AZD8205 were not found in the public domain literature. However, supplementary data from a key publication indicates potent and selective cytotoxicity in B7-H4 expressing cells[1].
In Vivo Efficacy
Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, are a powerful tool for evaluating the efficacy of anti-cancer agents in a setting that more closely mimics human tumors.
| ADC Platform | Tumor Model | Dosing Regimen | Outcome | Reference |
| AZD8205 | Triple-Negative Breast Cancer (TNBC) PDX (n=26 models) | Single 3.5 mg/kg IV dose | 69% Overall Response Rate (ORR) | [5][6] |
| XMT-1660 | MX-1 (Breast Cancer CDX) and HBCx-24 (Breast Cancer PDX) | 1.5 to 4.7 mg/kg | Significant tumor volume reduction; complete regression at the maximum dose | [2] |
| LNCB74 | Multiple CDX and PDX tumor models | Single 3 mg/kg dose | Durable tumor regression | [3][4] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for assessing the cytotoxic effects of ADCs on cancer cell lines.
1. Cell Culture and Seeding:
-
Culture B7-H4 positive and negative cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Harvest cells during the exponential growth phase and determine cell viability and count using a hemocytometer or automated cell counter.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
2. ADC Treatment:
-
Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium.
-
Remove the existing medium from the cell plates and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plates for a defined period (e.g., 72-120 hours).
3. MTT Assay:
-
Following incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Patient-Derived Xenograft (PDX) Model for Efficacy Studies
This protocol describes the establishment and use of PDX models to evaluate the anti-tumor activity of ADCs.
1. PDX Model Establishment:
-
Obtain fresh tumor tissue from consenting patients under ethically approved protocols.
-
Surgically implant small tumor fragments (approximately 20-30 mm³) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Monitor the mice for tumor growth. Once tumors reach a volume of approximately 1,000-1,500 mm³, they can be harvested and passaged to subsequent cohorts of mice for expansion.
2. Efficacy Study:
-
Once tumors in the experimental cohort reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the ADC (e.g., AZD8205 at 3.5 mg/kg) and vehicle control intravenously (IV) via the tail vein.
-
Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor animal body weight and overall health as indicators of toxicity.
-
At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
3. Data Analysis:
-
Plot the mean tumor volume for each group over time to visualize tumor growth inhibition.
-
Calculate the overall response rate (ORR) based on the percentage of tumors that show a significant reduction in volume compared to baseline.
Mandatory Visualization
Signaling Pathway of Topoisomerase I Inhibition
Topoisomerase I (Top1) plays a crucial role in DNA replication and transcription by relieving torsional stress in the DNA double helix. Topoisomerase I inhibitors, the payload of this compound, trap the Top1-DNA cleavage complex, leading to DNA strand breaks and ultimately, apoptosis.
Caption: Mechanism of action of the this compound topoisomerase I inhibitor payload.
Experimental Workflow for In Vivo ADC Efficacy Study
The following diagram illustrates the key steps involved in conducting a patient-derived xenograft (PDX) study to evaluate the in vivo efficacy of an ADC.
Caption: Workflow for a patient-derived xenograft (PDX) efficacy study.
Bystander Killing Effect of ADCs
A key feature of some ADCs is the "bystander effect," where the payload, once released inside a target cancer cell, can diffuse to and kill neighboring cancer cells that may not express the target antigen. This is particularly important in heterogeneous tumors.
Caption: The bystander killing mechanism of an ADC in a heterogeneous tumor.
References
- 1. Item - Supplementary Figures S1-10 from Design and Preclinical Evaluation of a Novel B7-H4âDirected AntibodyâDrug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 2. Preclinical characterization of B7-H4 antibody-drug conjugate XMT-1660 | BioWorld [bioworld.com]
- 3. NextCure and LCB Present Preclinical Data on B7-H4 Antibody Drug Conjugate at AACR 2024 - NextCure, Inc. [ir.nextcure.com]
- 4. NextCure Reports Preclinical Data for LNCB74 and Additional Clinical Biomarker Data for NC410 Combo at Society for Immunotherapy of Cancer Annual Meeting - NextCure, Inc. [ir.nextcure.com]
- 5. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Efficacy of AZ14170133 in Tumors with High vs. Low B7-H4 Expression: A Preclinical Analysis
For Immediate Release
This guide provides a comparative analysis of the preclinical efficacy of the antibody-drug conjugate (ADC) payload, AZ14170133, delivered via the B7-H4-targeting ADC, AZD8205, in patient-derived xenograft (PDX) models of triple-negative breast cancer (TNBC) and adenoid cystic carcinoma (ACC) with varying levels of B7-H4 expression. The data presented herein demonstrates a clear correlation between B7-H4 expression levels and the antitumor activity of AZD8205, highlighting its potential as a targeted therapy for B7-H4-positive solid tumors.
Executive Summary
Preclinical evidence strongly supports that the efficacy of AZD8205, which utilizes the topoisomerase I inhibitor payload this compound, is significantly enhanced in tumors with high expression of the B7-H4 protein. In studies involving 26 TNBC PDX models, a single administration of AZD8205 resulted in a 69% overall response rate, with deeper antitumor activity observed in models with elevated B7-H4 expression[1]. Further elucidating this dependency, in ACC PDX models, AZD8205 induced significant tumor growth inhibition and even complete responses in B7-H4 high-expressing models, while demonstrating no treatment effect in a B7-H4 low-expressing model[2]. These findings underscore the critical role of B7-H4 as a predictive biomarker for the therapeutic potential of this compound-based ADCs.
Data Presentation
Table 1: Efficacy of AZD8205 in Triple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX) Models
| B7-H4 Expression Level | Number of Models | Overall Response Rate (%) | Key Findings |
| High | - | - | Deeper antitumor activity was observed in models with elevated B7-H4 expression[1]. |
| Not Specified (Overall) | 26 | 69 | A single 3.5 mg/kg dose of AZD8205 led to a 69% overall response rate (tumor regression of ≥30%)[1]. |
Table 2: Efficacy of AZD8205 in Adenoid Cystic Carcinoma (ACC) Patient-Derived Xenograft (PDX) Models
| PDX Model | B7-H4 Expression Level | Treatment | Tumor Growth Inhibition (%) | Response |
| ACCX9 | High | AZD8205 (single dose) | Significant | Tumor Regression (70-90% Complete Response)[2] |
| ACCX11 | High | AZD8205 (single dose) | Significant | Tumor Regression (70-90% Complete Response)[2] |
| ACC5M1 | Low | AZD8205 (single dose) | No effect | No Response[2] |
Signaling Pathway and Mechanism of Action
AZD8205 is an antibody-drug conjugate designed to target and eliminate cancer cells that overexpress the B7-H4 protein on their surface. The mechanism of action involves a multi-step process that leverages the specificity of the antibody and the potent cytotoxicity of the this compound payload.
Caption: Mechanism of action of the B7-H4 targeted ADC, AZD8205.
Experimental Protocols
Immunohistochemistry (IHC) for B7-H4 Expression
This protocol outlines the general procedure for determining B7-H4 expression levels in formalin-fixed, paraffin-embedded (FFPE) tumor tissues, a critical step for patient and model selection.
-
Tissue Preparation:
-
FFPE tumor tissue blocks are sectioned into 4-5 µm slices and mounted on positively charged slides.
-
Slides are baked to ensure tissue adherence.
-
-
Deparaffinization and Rehydration:
-
Slides are immersed in xylene (or a xylene substitute) to remove paraffin.
-
Tissues are rehydrated through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is performed by immersing slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker, steamer, or water bath. This step is crucial for unmasking the B7-H4 antigen.
-
-
Staining:
-
Endogenous peroxidase activity is blocked using a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked with a protein block or normal serum.
-
Slides are incubated with a primary antibody specific for B7-H4.
-
A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase - HRP) is applied.
-
The signal is visualized using a chromogen (e.g., DAB), which produces a colored precipitate at the site of antigen expression.
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
-
Dehydration and Mounting:
-
Tissues are dehydrated through graded ethanol and cleared with xylene.
-
A coverslip is mounted using a permanent mounting medium.
-
-
Image Analysis:
-
Stained slides are scanned to create high-resolution digital images.
-
Deep-learning-based image analysis algorithms are used to quantify B7-H4 expression, often reported as a percentage of positive tumor cells and staining intensity.
-
In Vivo Efficacy Studies in Patient-Derived Xenograft (PDX) Models
This protocol describes the general workflow for assessing the antitumor activity of AZD8205 in PDX models.
Caption: Workflow for assessing in vivo efficacy in PDX models.
-
Animal Models:
-
Immunodeficient mice (e.g., NOD-scid gamma - NSG) are used to prevent rejection of the human tumor tissue.
-
-
PDX Model Establishment:
-
Tumor fragments from consenting patients are surgically implanted subcutaneously into the flanks of the mice.
-
Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³).
-
-
Study Groups and Treatment:
-
Mice are randomized into treatment and control groups.
-
The treatment group receives a single intravenous (IV) dose of AZD8205 (e.g., 3.5 mg/kg).
-
The control group receives a vehicle control.
-
-
Monitoring and Endpoints:
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers (Volume = (Length x Width²) / 2).
-
Animal body weight is monitored as an indicator of toxicity.
-
The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume from baseline compared to the control group.
-
Responses can be categorized based on modified RECIST criteria (e.g., Complete Response, Partial Response, Stable Disease, Progressive Disease).
-
Conclusion
The preclinical data strongly indicate that the efficacy of this compound, when delivered by the B7-H4-targeted ADC AZD8205, is directly correlated with the level of B7-H4 expression in the tumor. This provides a compelling rationale for the clinical development of AZD8205 in patient populations with tumors exhibiting high B7-H4 expression. The use of validated immunohistochemistry assays to screen for B7-H4 expression will be crucial for identifying patients most likely to benefit from this targeted therapy. Further clinical investigation is ongoing to translate these promising preclinical findings into patient benefit.
References
In Vivo Efficacy of AZD8205: A Comparative Analysis of B7-H4-Targeted Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vivo efficacy of AZD8205, an antibody-drug conjugate (ADC) targeting B7-H4 and utilizing the novel topoisomerase I inhibitor payload, AZ14170133. The performance of AZD8205 is evaluated against other B7-H4-targeted ADCs, with a focus on preclinical data from patient-derived xenograft (PDX) and cell-line-derived xenograft (CDX) models. This document is intended to offer an objective summary of available experimental data to inform research and development efforts in the field of oncology.
Executive Summary
AZD8205 has demonstrated significant antitumor activity in preclinical models of various solid tumors, including triple-negative breast cancer (TNBC), ovarian cancer, and cholangiocarcinoma.[1] A single intravenous administration of 3.5 mg/kg AZD8205 resulted in a 69% overall response rate in a study of 26 patient-derived xenograft (PDX) tumors, with complete responses observed in 36% of the models.[2][3] The efficacy of AZD8205 has been correlated with B7-H4 target expression and defects in DNA damage repair (DDR) pathways.[1] This guide presents a detailed comparison of AZD8205 with other B7-H4-targeted ADCs, namely XMT-1660 (Mersana Therapeutics) and the recently discontinued SGN-B7H4V (Pfizer/Seagen).
Comparative In Vivo Efficacy of B7-H4-Targeted ADCs
The following table summarizes the available preclinical in vivo efficacy data for AZD8205 and its key comparators.
| Antibody-Drug Conjugate | Target | Payload (Mechanism of Action) | Preclinical Models | Key Efficacy Findings |
| AZD8205 | B7-H4 | This compound (Topoisomerase I inhibitor) | Patient-Derived Xenografts (PDX) from TNBC, ovarian, and cholangiocarcinoma | TNBC PDX (n=26): 69% Overall Response Rate (ORR) with a single 3.5 mg/kg IV dose.[2][3] Complete responses in 9/26 (36%) models. Ovarian PDX: 64% ORR.[1] Cholangiocarcinoma PDX: 21% ORR.[1] |
| XMT-1660 (emiltatug ledadotin) | B7-H4 | DolaLock (Auristatin F-hydroxypropyl amide - microtubule inhibitor) | PDX and Cell-Line Derived Xenografts (CDX) of breast cancer | Breast Cancer PDX (n=28): 43% of models achieved a median best response of ≥30% tumor volume reduction after a single dose.[1] TNBC PDX (n=15): 60% of models achieved ≥30% tumor volume reduction.[1] ER+ PDX (n=13): 23% of models achieved ≥30% tumor volume reduction.[1] Induced complete tumor regressions in various cancer models.[4] |
| SGN-B7H4V (felmetatug vedotin) | B7-H4 | Monomethyl auristatin E (MMAE - microtubule inhibitor) | Xenograft models of breast and ovarian cancer | Demonstrated robust antitumor activity in multiple xenograft models.[5] Development of this ADC has been discontinued by Pfizer.[6] |
Experimental Protocols
AZD8205 In Vivo Efficacy Studies
-
Animal Models: Patient-derived xenograft (PDX) models were established from various human solid tumors, including triple-negative breast cancer (TNBC), ovarian, and cholangiocarcinoma.[1][7] These models are developed by implanting fresh tumor tissue from patients into immunocompromised mice, which helps in preserving the original tumor's heterogeneity.[8][9]
-
Dosing Regimen: A single intravenous (IV) administration of AZD8205 at a dose of 3.5 mg/kg was used in the efficacy studies.[1][2][3]
-
Endpoint Measurement: Antitumor activity was assessed based on tumor growth inhibition. The overall response rate was determined using modified RECIST (Response Evaluation Criteria in Solid Tumors) criteria, where a response was defined as a tumor regression of 30% or greater from the baseline volume.[2][3][7]
XMT-1660 In Vivo Efficacy Studies
-
Animal Models: The studies utilized a panel of breast cancer PDX models from Champions Oncology, implanted into athymic Nude-Foxn1nu mice.[1] Cell-line derived xenograft models, such as the MX-1 breast cancer model, were also used.
-
Dosing Regimen: Animals were treated with a single intravenous administration of XMT-1660 when tumors reached an average volume of 150-300 mm³.[1]
-
Endpoint Measurement: Tumor volumes were measured to determine anti-tumor activity. A median best response of 30% or better tumor volume reduction was a key efficacy metric.[1]
Signaling Pathways and Experimental Workflow
Mechanism of Action of AZD8205
The following diagram illustrates the proposed mechanism of action for AZD8205.
Caption: Mechanism of action of AZD8205.
Experimental Workflow for In Vivo Efficacy Assessment
The diagram below outlines the typical workflow for evaluating the in vivo efficacy of ADCs in PDX models.
Caption: Preclinical in vivo efficacy workflow.
References
- 1. mersana.com [mersana.com]
- 2. Discovery and Preclinical Characterization of XMT-1660, an Optimized B7-H4-Targeted Antibody-Drug Conjugate for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Establishment of patient-derived tumor xenograft models of epithelial ovarian cancer for pre-clinical evaluation of novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. XMT-1660 for Breast Cancer · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- 5. SGN-B7H4V, an investigational vedotin ADC directed to the immune checkpoint ligand B7-H4, shows promising activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fiercebiotech.com [fiercebiotech.com]
- 7. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 [pubmed.ncbi.nlm.nih.gov]
- 8. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of Patient-Derived Tumor Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking AZ14170133: A Comparative Analysis of ADC Linker-Payload Technologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AstraZeneca's novel linker-payload technology, AZ14170133, against other leading antibody-drug conjugate (ADC) technologies. By examining key performance indicators, experimental methodologies, and underlying mechanisms of action, this document aims to provide an objective resource for researchers and drug developers in the field of oncology.
Introduction to this compound and Comparator Technologies
This compound is a linker-payload conjugate comprising a potent topoisomerase I inhibitor payload, AZ14170132, connected via a novel Val-Ala-PEG8 linker.[1] This technology is utilized in the investigational ADC, AZD8205, which targets the B7-H4 antigen, a cell-surface glycoprotein overexpressed in various solid tumors.[1][2] The design of this compound focuses on optimizing stability, efficacy, and safety, with a particular emphasis on enabling a "bystander effect" to target heterogeneous tumors.[1]
For the purpose of this comparative analysis, this compound will be benchmarked against the linker-payload technologies employed in two commercially successful and clinically significant ADCs:
-
Trastuzumab deruxtecan (Enhertu®): This ADC utilizes a derivative of the topoisomerase I inhibitor exatecan (DXd) as its payload, connected to a humanized anti-HER2 antibody via a tetrapeptide-based (Gly-Gly-Phe-Gly) cleavable linker.[3]
-
Sacituzumab govitecan (Trodelvy®): This ADC employs SN-38, the active metabolite of irinotecan, as its payload. The payload is linked to a humanized anti-Trop-2 antibody through a hydrolyzable CL2A linker.[4]
Comparative Data Presentation
The following tables summarize key preclinical and clinical data for ADCs utilizing this compound, the DXd-based linker-payload, and the SN-38-based linker-payload. It is important to note that this data is compiled from different studies and direct head-to-head comparisons should be made with caution.
Table 1: In Vitro Cytotoxicity
| ADC Platform | Payload | Target Antigen | Cancer Cell Line | IC50 (nM) | Citation |
| AZD8205 | AZ14170132 | B7-H4 | Ovarian Cancer PDX models | Not explicitly stated, but potent in nM range | [2] |
| Trastuzumab deruxtecan | DXd | HER2 | HER2-positive cell lines | Potent, with bystander effect | [5] |
| Sacituzumab govitecan | SN-38 | Trop-2 | Trop-2 positive cell lines | Significantly more potent than irinotecan | [6] |
Table 2: Preclinical In Vivo Efficacy
| ADC Platform | Animal Model | Dosing | Key Efficacy Endpoint | Citation |
| AZD8205 | 26 PDX tumors | Single 3.5 mg/kg dose | 69% Overall Response Rate | [1][7] |
| Trastuzumab deruxtecan | HER2-low breast cancer PDX | Not specified | Impressive antitumor activity | [5] |
| Sacituzumab govitecan | Chemotherapy-resistant EOC xenografts | Not specified | Impressive anti-tumor activity | [6] |
Table 3: Stability and Safety Profile
| ADC Platform | Linker Type | Plasma Stability | Key Safety Findings (Preclinical/Clinical) | Citation |
| AZD8205 (this compound) | Val-Ala-PEG8 | Improved stability compared to other linker-payloads | Manageable safety profile in Phase 1/2a trials | [1][8] |
| Trastuzumab deruxtecan | GGFG-based, cleavable | Stable in circulation | Interstitial lung disease (ILD) is a notable toxicity | [9] |
| Sacituzumab govitecan | CL2A, hydrolyzable | Rapidly hydrolyzed linker | Neutropenia and diarrhea are common adverse events | [3] |
Mechanism of Action: Topoisomerase I Inhibition
The payloads of all three compared ADC technologies are topoisomerase I inhibitors. Topoisomerase I is a nuclear enzyme crucial for relieving torsional stress in DNA during replication and transcription. It achieves this by creating transient single-strand breaks in the DNA. Topoisomerase I inhibitors exert their cytotoxic effect by stabilizing the covalent complex formed between the enzyme and the DNA, known as the TOP1-DNA cleavage complex (TOP1cc).[10]
The collision of an advancing DNA replication fork with this stabilized TOP1cc leads to the formation of a double-strand break.[11] The accumulation of these DNA double-strand breaks triggers a DNA damage response, ultimately leading to cell cycle arrest and apoptosis.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are generalized and may require optimization for specific ADCs and cell lines.
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
Methodology:
-
Cell Seeding: Plate target cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a negative control ADC in cell culture medium. Add the diluted ADCs to the cells and incubate for a defined period (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Plasma Stability Assay
Objective: To assess the stability of an ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubation: Incubate the ADC in plasma (e.g., human, rat, mouse) at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation: At each time point, collect an aliquot of the plasma-ADC mixture. The ADC can be captured using affinity chromatography (e.g., Protein A/G beads).
-
LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) at each time point.
-
Data Analysis: Plot the average DAR over time to assess the stability of the ADC. The rate of payload deconjugation can be calculated from the decrease in the average DAR.
Bystander Killing Assay
Objective: To evaluate the ability of an ADC's payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Co-culture: Co-culture antigen-positive and antigen-negative cancer cells in a predefined ratio. The two cell lines should be distinguishable (e.g., by expressing different fluorescent proteins).
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells.
-
Incubation: Incubate the co-culture for a period sufficient to observe cell killing.
-
Viability Assessment: Assess the viability of both the antigen-positive and antigen-negative cell populations using methods such as flow cytometry or high-content imaging.
-
Data Analysis: Quantify the percentage of dead cells in both populations to determine the extent of the bystander effect.
In Vivo Toxicology Studies in Rodents
Objective: To determine the maximum tolerated dose (MTD) and assess the safety profile of an ADC in an animal model.
Methodology:
-
Animal Model: Use a relevant rodent species (e.g., Sprague-Dawley rats or BALB/c mice).
-
Dose Escalation: Administer the ADC intravenously to different cohorts of animals at escalating doses.
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and overall health.
-
Hematology and Clinical Chemistry: Collect blood samples at specified time points for analysis of hematological and clinical chemistry parameters.
-
Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect major organs for histopathological examination.
-
MTD Determination: The MTD is typically defined as the highest dose that does not cause mortality or severe morbidity.
Conclusion
This compound represents a promising advancement in ADC linker-payload technology, demonstrating improved stability and significant preclinical efficacy in the context of AZD8205.[1] Its Val-Ala-PEG8 linker appears to offer advantages in terms of stability over some other cleavable linkers. The topoisomerase I inhibitor payload places it in a class with other highly successful ADCs like Enhertu and Trodelvy.
While direct comparative data is limited, the preclinical profile of AZD8205 suggests it is a potent and well-tolerated ADC. The bystander effect, facilitated by the linker-payload design, is a key feature for addressing tumor heterogeneity. Further clinical development will be crucial in fully elucidating the therapeutic potential of this compound in comparison to established and emerging ADC technologies. Researchers and drug developers should consider the specific tumor biology, target antigen expression, and desired therapeutic window when selecting an optimal ADC linker-payload strategy.
References
- 1. Does sacituzumab-govitecan act as a conventional antibody drug conjugate (ADC), a prodrug of SN-38 or both? - Santi- Annals of Translational Medicine [atm.amegroups.org]
- 2. The Mode of Action and Clinical Outcomes of Sacituzumab Govitecan in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances of antibody-drug conjugates in treating breast cancer with different HER2 status - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tale of two TROP-2 antibody-drug conjugates: a comparative saga of datopotamab deruxtecan and sacituzumab govitecan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antibody–Drug Conjugates Powered by Deruxtecan: Innovations and Challenges in Oncology [mdpi.com]
- 8. New Life of Topoisomerase I Inhibitors as Antibody Drug Conjugate Warheads - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Relationship of DNA damage signaling to DNA replication following treatment with DNA topoisomerase inhibitors camptothecin/topotecan, mitoxantrone, or etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Arrest of replication forks by drug-stabilized topoisomerase I-DNA cleavable complexes as a mechanism of cell killing by camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Safety and Toxicology Comparison of AZ14170133-Containing ADCs and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical safety and toxicology profiles of antibody-drug conjugates (ADCs) featuring the AZ14170133 linker-payload, benchmarked against other commercially relevant ADCs. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in understanding the comparative safety profiles of these complex biologics.
Introduction to this compound and Comparator ADCs
This compound is a drug-linker conjugate that incorporates a topoisomerase I inhibitor payload, AZ14170132. It is a critical component of the investigational ADC, AZD8205, which targets the B7-H4 antigen, a protein expressed on various solid tumors. Preclinical studies have suggested that AZD8205 has a favorable stability, efficacy, and safety profile when compared to other linker-payload combinations[1][2][3].
For a comprehensive comparison, this guide includes preclinical safety and toxicology data on two other topoisomerase I inhibitor-based ADCs:
-
Trastuzumab deruxtecan (Enhertu®): An ADC targeting HER2, composed of the monoclonal antibody trastuzumab linked to the topoisomerase I inhibitor deruxtecan.
-
Sacituzumab govitecan (Trodelvy®): An ADC targeting Trop-2, composed of a humanized monoclonal antibody linked to SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.
Mechanism of Action and Potential for Toxicity
The cytotoxic component of this compound is a topoisomerase I inhibitor. This payload induces cell death by trapping topoisomerase I-DNA cleavage complexes, leading to DNA double-strand breaks during replication. This mechanism, while effective against cancer cells, also carries the potential for toxicity in healthy, proliferating cells.
Figure 1: General mechanism of action for a topoisomerase I inhibitor-based ADC.
Preclinical Safety and Toxicology Data
The following tables summarize the available preclinical safety and toxicology data for AZD8205 and the comparator ADCs. It is important to note that direct cross-study comparisons should be made with caution due to potential differences in experimental designs.
Table 1: In Vivo Toxicology Summary
| Parameter | AZD8205 (contains this compound) | Trastuzumab Deruxtecan | Sacituzumab Govitecan |
| Species | Rat[1][2] | Mouse, Monkey | Mouse, Monkey[4] |
| Maximum Tolerated Dose (MTD) | Not Publicly Available | 5 mg/kg (Mouse, single dose) | Well-tolerated in mice with no significant weight change[4] |
| No-Observed-Adverse-Effect Level (NOAEL) | Not Publicly Available | Not Publicly Available | Well-tolerated in monkeys with no in-life or histopathological changes after bladder instillation |
| Target Organs of Toxicity | Not Publicly Available | Not Publicly Available | Not Publicly Available from systemic studies |
| Key Findings | Demonstrated improved safety compared to other linker-payload ADCs in rat toxicology studies[1][2]. | Minimal toxicity observed in mice at 5 mg/kg[5]. Pharmacokinetic studies in monkeys were a primary focus[6]. | Well-tolerated in mice[4]. In monkeys, bladder instillation was well-tolerated with minimal systemic exposure. |
Table 2: In Vitro Cytotoxicity and Hemolysis
| Assay | AZD8205 (contains this compound) | Trastuzumab Deruxtecan | Sacituzumab Govitecan |
| Cell Lines Tested | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| IC50 (Antigen-Positive Cells) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| IC50 (Antigen-Negative Cells) | Not Publicly Available | Not Publicly Available | Not Publicly Available |
| Hemolytic Potential | Not Publicly Available | Not Publicly Available | Not Publicly Available |
Experimental Protocols
The following are generalized protocols for key preclinical safety and toxicology assays for ADCs, based on publicly available information and standard industry practices.
In Vivo Toxicology Studies in Rats
A standard in vivo toxicology study for an ADC is designed to determine the MTD and identify potential target organs of toxicity.
Figure 2: Generalized workflow for an in vivo ADC toxicology study.
Protocol Details:
-
Animal Model: Sprague-Dawley or Wistar rats are commonly used.
-
Dose Groups: Typically includes a vehicle control group and multiple dose levels of the ADC.
-
Administration: Intravenous infusion is a common route for ADCs.
-
Monitoring: Daily clinical observations, body weight measurements, and food consumption are recorded.
-
Clinical Pathology: Blood samples are collected at specified time points for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed. Organs are weighed, and a comprehensive set of tissues is collected for microscopic examination.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to determine the concentration of an ADC that inhibits the growth of cancer cell lines by 50% (IC50).
Protocol Details:
-
Cell Seeding: Antigen-positive and antigen-negative cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with a serial dilution of the ADC and incubated for a period of 72 to 120 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: A solubilization solution (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is read on a plate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each ADC concentration, and the IC50 value is determined.
Hemolysis Assay
This assay assesses the potential for an ADC to lyse red blood cells, which can be an indicator of off-target toxicity.
Protocol Details:
-
Blood Collection: Fresh whole blood is collected from a relevant species (e.g., human, rat) in tubes containing an anticoagulant.
-
Red Blood Cell Preparation: Red blood cells (RBCs) are isolated by centrifugation and washed with a buffered saline solution.
-
ADC Incubation: A suspension of RBCs is incubated with various concentrations of the ADC, a positive control (e.g., Triton X-100), and a negative control (vehicle) for a specified time at 37°C.
-
Centrifugation: The samples are centrifuged to pellet intact RBCs.
-
Hemoglobin Measurement: The supernatant is transferred to a new plate, and the absorbance is measured at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the amount of released hemoglobin.
-
Data Analysis: The percentage of hemolysis is calculated for each ADC concentration relative to the positive and negative controls.
Conclusion
Based on the limited publicly available preclinical data, AZD8205, which incorporates the this compound linker-payload, has been reported to have an improved safety profile in rat toxicology studies compared to other linker-payload ADCs[1][2]. However, a direct quantitative comparison of MTD, NOAEL, and specific target organ toxicities with trastuzumab deruxtecan and sacituzumab govitecan is not possible at this time due to the lack of publicly available detailed preclinical reports for all three compounds in the same species and study design. The provided experimental protocols offer a framework for the types of studies conducted to assess the preclinical safety and toxicology of these complex therapeutic agents. Further publication of detailed preclinical data will be necessary for a more definitive comparative analysis.
References
- 1. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Preclinical Evaluation of a Novel B7-H4–Directed Antibody–Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Pharmacokinetics of trastuzumab deruxtecan (T-DXd), a novel anti-HER2 antibody-drug conjugate, in HER2-positive tumour-bearing mice | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
Revolutionizing Cancer Therapy: A Comparative Analysis of the Therapeutic Index of AZ14170133 and Other Leading ADC Payloads
For Immediate Release
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the therapeutic index—a measure of a drug's safety and efficacy—remains the paramount determinant of clinical success. This guide provides a comprehensive comparison of the therapeutic index of AstraZeneca's novel topoisomerase I inhibitor payload, AZ14170133, against other widely used ADC payloads, including auristatins, maytansinoids, and other camptothecin derivatives. This analysis is supported by a compilation of preclinical data to inform researchers, scientists, and drug development professionals.
Executive Summary
The therapeutic index is a critical measure that balances the cytotoxic efficacy of an ADC against its toxicity to healthy tissues. A wider therapeutic index signifies a more favorable safety profile and a greater potential for clinical success. This compound, the payload of the ADC AZD8205, is a novel topoisomerase I inhibitor designed for enhanced stability, efficacy, and safety.[1][2] This guide will delve into the preclinical data that defines the therapeutic window of this compound and compare it with established payloads that function as tubulin inhibitors (auristatins and maytansinoids) and other topoisomerase I inhibitors (camptothecin derivatives).
Comparative Analysis of ADC Payloads
The selection of a cytotoxic payload is a critical decision in the design of an ADC, directly influencing its potency and tolerability. The major classes of payloads currently in clinical use or advanced development include tubulin inhibitors and topoisomerase I inhibitors.
Mechanism of Action
-
Topoisomerase I Inhibitors (e.g., this compound, SN-38, DXd): These payloads function by trapping the DNA-topoisomerase I complex, leading to DNA strand breaks and subsequent apoptosis.[3][4][5] This mechanism is effective against a broad range of solid tumors.[3][5] AZD8205, which carries the this compound payload, leverages this mechanism to induce DNA damage and apoptotic cell death upon internalization into B7-H4 positive cells.[6]
-
Tubulin Inhibitors (e.g., MMAE, MMAF, DM1, DM4): This class of payloads, which includes auristatins and maytansinoids, disrupts microtubule dynamics, a process essential for cell division.[1][7][8] This leads to cell cycle arrest in the G2/M phase and ultimately apoptosis.[1]
Quantitative Assessment of Therapeutic Index
The therapeutic index is calculated as the ratio of the maximum tolerated dose (MTD) to the minimal effective dose (MED). A higher therapeutic index indicates a wider margin of safety. The following table summarizes available preclinical data for various ADC payloads to provide a comparative perspective. Direct head-to-head comparative studies are limited, and data has been compiled from various preclinical reports.
| Payload Class | ADC | Payload | Efficacy (Minimal Effective Dose/Effective Dose) | Toxicity (Maximum Tolerated Dose - MTD) | Therapeutic Index (MTD/MED) |
| Topoisomerase I Inhibitor | AZD8205 | This compound | 3.5 mg/kg (single IV dose) provided a 69% overall response rate in PDX tumors.[1][9] | Preclinical MTD not publicly disclosed, but described as having a manageable safety profile.[10][11] | Data not publicly available for precise calculation. |
| Topoisomerase I Inhibitor | Trastuzumab Deruxtecan (Enhertu®) | Deruxtecan (DXd) | Showed antitumor activity across a wide range of HER2-expressing tumor types in preclinical studies.[12] | MTD not reached at doses ranging from 0.8 to 8.0 mg/kg in a phase I dose-escalation study.[12] | High, but precise preclinical TI not detailed. |
| Topoisomerase I Inhibitor | Sacituzumab Govitecan (Trodelvy®) | SN-38 | Demonstrated impressive anti-tumor activity against chemotherapy-resistant EOC xenografts.[13] | Preclinical MTD not specified in the provided results. | Data not publicly available for precise calculation. |
| Auristatin (Tubulin Inhibitor) | Brentuximab Vedotin (Adcetris®) | MMAE | Induced dose-dependent tumor regression in mouse xenograft models.[14] | 30 mg/kg in SCID mouse xenograft models showed no signs of toxicity.[15] | High, but precise preclinical TI not detailed. |
| Auristatin (Tubulin Inhibitor) | Enfortumab Vedotin (Padcev®) | MMAE | Demonstrated therapeutic efficacy in multiple preclinical cancer models. | Preclinical MTD not specified in the provided results. | Data not publicly available for precise calculation. |
| Maytansinoid (Tubulin Inhibitor) | Trastuzumab Emtansine (Kadcyla®) | DM1 | Effective against HER2+ breast cancer models, including those resistant to trastuzumab.[16] | Has a relatively narrow therapeutic window compared with typical monoclonal antibodies.[17] | Narrower compared to some other ADCs. |
Experimental Protocols
The determination of the therapeutic index relies on standardized in vitro and in vivo experimental protocols.
In Vitro Cytotoxicity Assays
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.
General Protocol (MTT Assay):
-
Cell Seeding: Cancer cell lines (e.g., MCF7 for breast cancer, N87 for gastric cancer) are seeded in 96-well plates at a density of 1,000-10,000 cells per well and incubated overnight.[18][19][20]
-
ADC Treatment: Cells are treated with serial dilutions of the ADC and incubated for 48-144 hours.[18]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 1-4 hours. Viable cells with active mitochondria reduce MTT to formazan, producing a purple color.[19]
-
Solubilization: A solubilizing agent (e.g., SDS-HCl) is added to dissolve the formazan crystals.[18]
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of viable cells is plotted against the ADC concentration to determine the IC50 value.
In Vivo Efficacy and Maximum Tolerated Dose (MTD) Studies
Objective: To evaluate the anti-tumor efficacy and determine the MTD of an ADC in animal models.
General Protocol:
-
Animal Models: Immunocompromised mice (e.g., SCID or nude mice) are subcutaneously implanted with human cancer cells to establish xenograft tumors. Patient-derived xenograft (PDX) models are also used for more clinically relevant assessments.
-
Dosing: Once tumors reach a specified volume, animals are treated with the ADC intravenously at various dose levels.
-
Efficacy Assessment: Tumor volume is measured regularly to assess the anti-tumor activity (e.g., tumor growth inhibition, overall response rate).
-
Toxicity Monitoring (MTD Determination): Animals are monitored for signs of toxicity, including body weight loss, changes in behavior, and other clinical signs. The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity over a specific period.[21]
-
Data Analysis: Efficacy data is analyzed to determine the minimal effective dose, and toxicity data is used to establish the MTD. The therapeutic index is then calculated.
Visualizing Key Pathways and Processes
To better understand the mechanisms and workflows involved in assessing ADC therapeutics, the following diagrams are provided.
Caption: Topoisomerase I inhibitor signaling pathway.
Caption: Experimental workflow for therapeutic index assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]
- 4. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. [PDF] Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy | Semantic Scholar [semanticscholar.org]
- 7. Tubulin Inhibitor-Based Antibody-Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]
- 9. Design and Preclinical Evaluation of a Novel B7-H4-Directed Antibody-Drug Conjugate, AZD8205, Alone and in Combination with the PARP1-Selective Inhibitor AZD5305 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeting HER2 with Trastuzumab Deruxtecan: A Dose-Expansion, Phase I Study in Multiple Advanced Solid Tumors | Cancer Discovery | American Association for Cancer Research [aacrjournals.org]
- 13. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Brentuximab vedotin: clinical updates and practical guidance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Brentuximab Vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 17. Population pharmacokinetics of trastuzumab emtansine (T-DM1), a HER2-targeted antibody–drug conjugate, in patients with HER2-positive metastatic breast cancer: clinical implications of the effect of covariates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of AZ14170133: A Step-by-Step Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of AZ14170133. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, aligning with best practices for chemical safety and environmental responsibility.
Key Safety and Handling Information
According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance or mixture. However, it is imperative to adhere to standard laboratory safety protocols when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, lab coats, and safety glasses to avoid direct contact and inhalation.
Quantitative Data Summary
For quick reference, the key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 2495742-34-0 |
| Molecular Formula | C57H77N7O18 |
| Molecular Weight | 1148.26 g/mol |
Step-by-Step Disposal Procedures
Given that this compound is not classified as a hazardous material, the primary disposal route involves adherence to institutional and local regulations for non-hazardous chemical waste.
Step 1: Initial Assessment
Before initiating disposal, confirm that the waste contains only this compound and is not mixed with any hazardous substances. If the compound has been used in experimental protocols with hazardous materials, the resulting mixture must be treated as hazardous waste.
Step 2: Solid Waste Disposal
-
Collection : Collect un-used or waste this compound solid powder in a clearly labeled, sealed container.
-
Packaging : Ensure the container is robust and properly sealed to prevent any leakage. The label should clearly identify the contents as "this compound (Non-Hazardous Solid Waste)".
-
Institutional Guidelines : Consult your institution's Environmental Health and Safety (EHS) office for specific procedures regarding non-hazardous solid chemical waste. Many institutions require that even non-hazardous chemical waste be collected by the EHS department for disposal.
-
Final Disposal : If permitted by your institution, securely packaged and labeled non-hazardous solid waste may be placed in the designated laboratory trash for collection by trained personnel. Do not dispose of chemical waste in general office or public trash receptacles.
Step 3: Liquid Waste Disposal
For solutions containing this compound:
-
Collection : Collect liquid waste in a sealed, leak-proof container that is chemically compatible with the solvent used.
-
Labeling : Clearly label the container with "this compound Solution (Non-Hazardous Liquid Waste)" and list the solvent.
-
Consult EHS : It is critical to obtain approval from your institution's EHS department before disposing of any liquid chemical waste down the drain. While some non-hazardous aqueous solutions may be permissible for drain disposal with copious amounts of water, this is highly regulated and institution-specific.
-
EHS Collection : The recommended and safest practice is to have all chemical liquid waste, including non-hazardous solutions, collected by your institution's EHS department.
Experimental Protocol Considerations
This compound is a drug-linker conjugate for Antibody-Drug Conjugates (ADCs). While this compound itself is not hazardous, ADCs and their cytotoxic payloads are highly potent. Therefore, any waste generated from experiments involving the synthesis or use of ADCs with this compound must be handled as hazardous cytotoxic waste. This includes all contaminated labware, solutions, and PPE, which should be segregated into a dedicated hazardous waste stream for incineration.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
Essential Safety and Handling Protocols for AZ14170133
For Research Use Only. Not for medical applications.
This document provides crucial safety and logistical guidance for laboratory professionals handling AZ14170133, a drug-linker conjugate for antibody-drug conjugates (ADCs) that contains a topoisomerase inhibitor.[1][2][3] While the Safety Data Sheet (SDS) classifies this compound as not a hazardous substance or mixture, its intended use in ADCs and its mechanism as a topoisomerase inhibitor warrant stringent handling precautions to minimize exposure.[4] Handling cytotoxic drugs like those used in ADCs presents significant risks if inhaled, ingested, or in contact with skin.[5]
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, a comprehensive PPE strategy is mandatory. This includes creating a barrier between the researcher and the potentially hazardous compound.[6] The following table outlines the required PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Gloves | Double pair of chemotherapy-rated gloves (ASTM D6978 certified) | Prevents skin contact with the compound. Double gloving provides an extra layer of protection. |
| Gown | Disposable, impermeable, long-sleeved gown with back closure | Protects skin and personal clothing from contamination. |
| Eye Protection | Chemical splash goggles or a full-face shield | Prevents accidental splashes to the eyes. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | Minimizes the risk of inhaling aerosolized particles, especially when handling the powdered form. |
| Shoe Covers | Disposable, slip-resistant shoe covers | Prevents the tracking of contaminants out of the laboratory. |
| Hair Cover | Disposable bouffant cap or hairnet | Contains hair to prevent contamination of the work area and the compound. |
Operational Plan: Step-by-Step Handling Procedures
A structured workflow is essential for safely handling this compound. The following protocol outlines the key steps from preparation to disposal.
-
Preparation:
-
Work within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Ensure all necessary equipment, including PPE, is readily available.
-
Prepare a designated waste container for all disposable materials that come into contact with this compound.
-
-
Compound Handling:
-
When handling the solid form, avoid creating dust.
-
For dissolution, add the solvent slowly and carefully to the compound. This compound is soluble in DMSO.[2]
-
If sonication is required for dissolution, ensure the vial is securely capped.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent.
-
Doff PPE in the correct order to prevent self-contamination.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items, including gloves, gowns, shoe covers, and any labware that came into contact with this compound, should be placed in a clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed hazardous waste container.
-
Disposal Method: All waste must be disposed of in accordance with local, state, and federal regulations for cytotoxic and chemical waste. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Procedures
In the event of an accidental exposure, immediate action is crucial.
| Exposure Type | First Aid Measures |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water.[4] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, administer oxygen.[4] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[4] |
Experimental Workflow for Safe Handling of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound (SG 3932) | ADC毒素连接子偶联物 | MCE [medchemexpress.cn]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Safe handling of cytotoxic compounds in a biopharmaceutical environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gerpac.eu [gerpac.eu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
